Lometrexol hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O6.H2O/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);1H2/t12-,15+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFQSKJUVDZANQ-YLCXCWDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lometrexol Hydrate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lometrexol (DDATHF), an antifolate antimetabolite, is a potent and specific inhibitor of key enzymes in one-carbon metabolism, leading to the disruption of de novo purine synthesis and subsequent cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of Lometrexol hydrate, including its primary and secondary enzymatic targets, downstream cellular consequences, and pharmacokinetic profile. Detailed experimental protocols for assessing its activity and illustrative diagrams of its mechanism and relevant assays are also presented to support further research and drug development efforts.
Core Mechanism of Action: Inhibition of Purine Synthesis
Lometrexol's primary mechanism of action is the potent and specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2][3][4][5] By blocking GARFT, Lometrexol prevents the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the synthesis of purine nucleotides. This leads to a depletion of the intracellular pools of adenosine triphosphate (ATP) and guanosine triphosphate (GTP).
To become active and be retained within the cell, Lometrexol requires polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS). The polyglutamated form of Lometrexol is a more potent inhibitor of GARFT and has a longer intracellular half-life.
In addition to its primary target, Lometrexol has been identified as a competitive inhibitor of human serine hydroxymethyltransferase (hSHMT), with both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms being affected. hSHMT is a crucial enzyme in the folate cycle, responsible for the conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate, a key one-carbon donor for nucleotide synthesis.
The dual inhibition of GARFT and hSHMT disrupts two critical nodes in one-carbon metabolism, leading to a profound anti-proliferative effect.
Quantitative Data
The inhibitory potency of Lometrexol against its primary targets and its cytotoxic effects have been quantified in various studies.
| Parameter | Target/Cell Line | Value | Reference(s) |
| Ki | Glycinamide Ribonucleotide Formyltransferase (GARFT) | ~58.5 nM | |
| Ki | Human Serine Hydroxymethyltransferase (hSHMT) | Low µM range (e.g., 20 µM) | |
| IC50 | CCRF-CEM (Human Leukemia Cell Line) | 2.9 nM |
Table 1: In Vitro Activity of Lometrexol
Pharmacokinetic parameters of Lometrexol have been characterized in human clinical trials.
| Parameter | Value (Mean ± SD) | Patient Population | Reference(s) |
| Clearance | 1.6 ± 0.6 L/h/m² | 24 patients | |
| Volume of Distribution (Vd) | 8.9 ± 4.1 L/m² | 24 patients | |
| t1/2α | 19 ± 7 min | 17 patients | |
| t1/2β | 256 ± 96 min | 17 patients | |
| t1/2γ | 1170 ± 435 min | 17 patients | |
| Plasma Protein Binding | 78 ± 3% | 17 patients | |
| Renal Elimination (24h) | 85 ± 16% of dose | 19 patients |
Table 2: Pharmacokinetic Parameters of Lometrexol in Humans
Cellular Consequences
The depletion of purine nucleotides resulting from GARFT inhibition has significant downstream effects on cellular processes:
-
Inhibition of DNA Synthesis: The lack of ATP and GTP, essential building blocks for DNA replication, leads to a halt in DNA synthesis.
-
Cell Cycle Arrest: Consequently, cells are arrested in the S phase of the cell cycle.
-
Induction of Apoptosis: Prolonged S-phase arrest and the inability to complete DNA replication trigger programmed cell death, or apoptosis.
Experimental Protocols
GARFT Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring GARFT activity.
-
Reagents:
-
Human GARFTase (recombinant)
-
α,β-glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (10-CHO-DDF)
-
This compound (dissolved in DMSO)
-
Assay Buffer: 0.1 M HEPES, pH 7.5
-
-
Procedure:
-
In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing 30 µM GAR, 5.4 µM 10-CHO-DDF, and varying concentrations of Lometrexol in assay buffer.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding 150 µL of 20 nM human GARFTase in assay buffer.
-
Immediately measure the change in absorbance at 295 nm at 15-second intervals for 20 minutes using a microplate reader. The increase in absorbance corresponds to the formation of 5,8-dideazafolate.
-
Calculate initial reaction rates and determine the Ki value by fitting the data to the appropriate enzyme inhibition model.
-
hSHMT Inhibition Assay (Competitive Binding)
This protocol is based on the spectrophotometric measurement of a quinonoid intermediate.
-
Reagents:
-
Human cytosolic SHMT (recombinant)
-
Leucovorin
-
Glycine
-
This compound
-
Assay Buffer
-
-
Procedure:
-
In a spectrophotometer cuvette, combine the SHMT enzyme, glycine, and varying concentrations of Lometrexol.
-
Initiate the reaction by adding leucovorin.
-
Measure the formation of the quinonoid ternary complex (enzyme-glycine-leucovorin) by monitoring the absorbance at the appropriate wavelength.
-
The inhibition by Lometrexol is determined by its ability to compete with leucovorin for binding to the enzyme.
-
Calculate the Ki value from competitive inhibition plots.
-
Cell Cycle Analysis by Flow Cytometry
This is a standard protocol for analyzing DNA content using propidium iodide (PI) staining.
-
Cell Preparation:
-
Culture cells to be tested (e.g., CCRF-CEM) and treat with varying concentrations of Lometrexol for desired time points (e.g., 24, 48 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Excite the PI with a 488 nm laser and detect the emission in the red channel.
-
Gate on single cells to exclude doublets and aggregates.
-
Generate a histogram of DNA content to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation:
-
Treat cells with Lometrexol as described for cell cycle analysis.
-
Fix and permeabilize the cells according to the manufacturer's protocol (e.g., with paraformaldehyde and Triton X-100).
-
-
Labeling:
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or a fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
-
Detection:
-
If a fluorescently labeled dUTP is used, the signal can be directly visualized by fluorescence microscopy or flow cytometry.
-
If an indirectly labeled dUTP (e.g., Br-dUTP) is used, detect with a fluorescently labeled anti-BrdU antibody.
-
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Lysate Preparation:
-
Treat cells with Lometrexol.
-
Harvest the cells and lyse them in a suitable lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
-
Assay:
-
In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance of the cleaved p-nitroaniline (pNA) chromophore at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
-
Clinical Context and Future Directions
Phase I clinical trials of Lometrexol demonstrated its anticancer activity, but also revealed dose-limiting toxicities, primarily myelosuppression (thrombocytopenia) and mucositis. Subsequent studies found that co-administration of folic acid can mitigate these toxicities without compromising the antitumor effects, likely by replenishing the folate pools in normal tissues more effectively than in tumor cells. The cellular pharmacokinetics, particularly the accumulation of Lometrexol in red blood cells, appear to correlate better with cumulative toxicity than plasma concentrations.
The detailed understanding of Lometrexol's mechanism of action provides a strong rationale for its further investigation, potentially in combination with other chemotherapeutic agents or in patient populations with tumors exhibiting specific metabolic vulnerabilities. The experimental protocols outlined in this guide offer a robust framework for researchers to explore the nuances of its activity and to develop next-generation inhibitors targeting the de novo purine synthesis pathway.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. mpbio.com [mpbio.com]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. biogot.com [biogot.com]
Lometrexol Hydrate: A Technical Guide to a Potent GARFT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lometrexol, also known as 5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF), is a potent, second-generation antifolate antimetabolite.[1] As a folate analog, its primary mechanism of action is the tight-binding inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[2] This inhibition leads to the depletion of intracellular purine pools, subsequently arresting DNA synthesis and inducing cell death, primarily in rapidly proliferating cancer cells.[1][3][4] This technical guide provides an in-depth overview of Lometrexol hydrate, including its mechanism of action, quantitative pharmacological data, relevant experimental protocols, and the signaling pathways it modulates.
Introduction to Lometrexol and Antifolate Therapy
Antifolates represent one of the earliest classes of antimetabolite anticancer agents. They function by interfering with the metabolic pathways dependent on folic acid, which is essential for the synthesis of nucleotides required for DNA replication and cell division. The first clinically successful antifolate, methotrexate (MTX), primarily targets dihydrofolate reductase (DHFR). While effective, this led to the rational design of new antifolates that target other key enzymes in folate metabolism, such as thymidylate synthase and the enzymes of the de novo purine synthesis pathway.
Lometrexol emerged from these efforts as a specific inhibitor of GARFT. Its development was a significant step forward, offering a targeted approach to disrupt purine synthesis, a pathway crucial for the growth of many tumors. Unlike MTX, which has a broad range of effects, Lometrexol's specificity for GARFT provided a new tool for cancer therapy, particularly for tumors refractory to other treatments.
Core Mechanism of Action: Inhibition of De Novo Purine Synthesis
The synthesis of purine nucleotides can occur through two main pathways: the de novo pathway, which builds purines from simple precursors, and the salvage pathway, which recycles pre-existing bases. Rapidly dividing cancer cells are often highly dependent on the de novo pathway to meet their high demand for nucleotides.
Glycinamide ribonucleotide formyltransferase (GARFT), also known as GART, is a tetrahydrofolate-dependent enzyme that catalyzes the third step in the de novo purine biosynthesis pathway. This step involves the formylation of glycineamide ribonucleotide (GAR) to produce phosphoribosyl-N-formylglycineamide (fGAR), using 10-formyltetrahydrofolate as the formyl donor. This reaction is a critical control point in the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
Lometrexol, as a structural analog of folate, acts as a potent competitive inhibitor of GARFT. By binding tightly to the enzyme, it blocks the formylation step, leading to a rapid and sustained depletion of intracellular purine ribonucleotides. This purine depletion has several downstream consequences:
-
Inhibition of DNA and RNA Synthesis: A lack of AMP and GMP precursors halts the synthesis of nucleic acids.
-
Cell Cycle Arrest: Cells are arrested in the S phase of the cell cycle, as they are unable to complete DNA replication.
-
Induction of Apoptosis: The sustained metabolic stress and inability to proliferate trigger programmed cell death.
Notably, Lometrexol does not induce detectable levels of DNA strand breaks, suggesting that the cellular response is triggered by purine depletion itself. In addition to its primary target, Lometrexol has also been identified as a potent inhibitor of human Serine hydroxymethyltransferase 1/2 (hSHMT1/2).
Quantitative Pharmacological Data
The potency of Lometrexol has been quantified in various preclinical studies. The tables below summarize key inhibitory and cytotoxic concentrations.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | CCRF-CEM (Human T-lymphoblast leukemia) | 2.9 nM | |
| Growth Inhibition | L1210 (Murine leukemia) | 1-30 µM (Rapid & Complete) |
Table 1: Cytotoxicity of Lometrexol in Cancer Cell Lines
| Compound | Target Enzyme | Kᵢ Value | Potency Comparison | Reference |
| Lometrexol | GARFT | ~58.5 nM* | - | |
| LY309887 | GARFT | 6.5 nM | 9-fold more potent than Lometrexol |
Table 2: Enzyme Inhibition Constants (Kᵢ) against GARFT *Note: Kᵢ for Lometrexol is calculated based on the provided data that LY309887 is 9-fold more potent.
Experimental Protocols & Methodologies
This section details common experimental protocols used to characterize the activity of Lometrexol.
GARFT Enzyme Inhibition Assay
This assay measures the ability of Lometrexol to inhibit the enzymatic activity of purified GARFT.
Objective: To determine the Kᵢ of Lometrexol for GARFT.
Principle: The assay spectrophotometrically measures the conversion of the cofactor 10-formyl-5,8-dideazafolate (10-formyl-DDAF) to 5,8-dideazafolate (DDAF) in the presence of the substrate GAR. The rate of this reaction is monitored in the presence of varying concentrations of Lometrexol.
Materials:
-
Purified recombinant human GARFT enzyme
-
Glycinamide Ribonucleotide (GAR) substrate
-
10-formyl-5,8-dideazafolate (cofactor)
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing KCl and MgCl₂)
-
Spectrophotometer capable of reading in the UV range (e.g., 295 nm)
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a UV-transparent microplate, add the assay buffer, a fixed concentration of GARFT enzyme, and the various concentrations of Lometrexol.
-
Initiate the reaction by adding the GAR substrate and the 10-formyl-DDAF cofactor.
-
Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 295 nm over time. This change corresponds to the formation of DDAF.
-
Calculate the initial reaction rates (V₀) for each Lometrexol concentration.
-
Plot the reaction rates against the inhibitor concentration. The data can be fitted to the Michaelis-Menten equation or other appropriate models to determine the IC₅₀ and subsequently calculate the Kᵢ value.
Cell-Based Cytotoxicity Assay (Clonogenic Assay)
This assay assesses the long-term effect of Lometrexol on the ability of single cells to proliferate and form colonies.
Objective: To determine the IC₅₀ of Lometrexol in a specific cancer cell line.
Procedure:
-
Harvest cancer cells (e.g., CCRF-CEM, A549) during their exponential growth phase.
-
Plate a low density of cells (e.g., 200-500 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of Lometrexol concentrations for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 7-14 days, allowing viable cells to form colonies.
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
-
Plot the surviving fraction against the Lometrexol concentration and determine the IC₅₀ (the concentration that inhibits colony formation by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Lometrexol on cell cycle distribution.
Objective: To demonstrate Lometrexol-induced S-phase arrest.
Procedure:
-
Culture cells (e.g., murine leukemia L1210) and treat them with a specific concentration of Lometrexol (e.g., 1 µM) for various time points (e.g., 0, 8, 24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C.
-
On the day of analysis, wash the cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S phase is indicative of arrest.
References
Lometrexol Hydrate and De Novo Purine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lometrexol hydrate, a folate analog antimetabolite, is a potent and specific inhibitor of de novo purine synthesis, a fundamental metabolic pathway essential for the production of purine nucleotides required for DNA and RNA synthesis.[1] By targeting a key enzyme in this pathway, Lometrexol disrupts the production of adenosine and guanosine triphosphates, leading to cell cycle arrest and apoptosis.[2][3] This technical guide provides an in-depth overview of Lometrexol's mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.
Mechanism of Action: Inhibition of GARFT
Lometrexol's primary molecular target is glycinamide ribonucleotide formyltransferase (GARFT), an essential enzyme in the de novo purine synthesis pathway.[4][5] GARFT catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), forming formylglycinamide ribonucleotide (FGAR). This is a critical step in the multi-enzyme process that ultimately produces inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
Lometrexol acts as a tight-binding inhibitor of GARFT. For optimal activity, Lometrexol requires intracellular polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). The resulting polyglutamated forms of Lometrexol are significantly more potent inhibitors of GARFT and are retained within the cell for longer periods.
The inhibition of GARFT by Lometrexol leads to a depletion of the intracellular pools of purine nucleotides. This metabolic stress triggers a cascade of cellular events, including the cessation of DNA and RNA synthesis, which ultimately results in S-phase cell cycle arrest and the induction of apoptosis.
Quantitative Data
The efficacy of Lometrexol has been quantified through various in vitro and enzymatic assays. The following tables summarize key quantitative data for Lometrexol and a related, more potent GARFT inhibitor, LY309887.
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Lometrexol | CCRF-CEM (Human Leukemia) | Cell Proliferation | 2.9 | |
| LY309887 | CCRF-CEM (Human Leukemia) | Cell Proliferation | 9.9 |
| Compound | Enzyme | Inhibition Constant (Ki) (nM) | Reference |
| Lometrexol | GARFT | ~58.5 (calculated) | |
| LY309887 | GARFT | 6.5 |
Note: The Ki for Lometrexol was calculated based on the reported 9-fold lower potency compared to LY309887.
Signaling Pathway and Experimental Workflows
De Novo Purine Synthesis Pathway and Lometrexol Inhibition
The following diagram illustrates the de novo purine synthesis pathway, highlighting the point of inhibition by Lometrexol.
Caption: De Novo Purine Synthesis Pathway Inhibition by Lometrexol.
Experimental Workflow: GARFT Activity Assay
This diagram outlines the general workflow for a spectrophotometric assay to measure GARFT activity.
Caption: Workflow for a Spectrophotometric GARFT Activity Assay.
Experimental Workflow: Cell Proliferation (MTT) Assay
The following diagram illustrates the key steps in an MTT assay to assess the effect of Lometrexol on cell proliferation.
Caption: Workflow for an MTT Cell Proliferation Assay.
Experimental Protocols
Glycinamide Ribonucleotide Formyltransferase (GARFT) Activity Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring GARFT activity by monitoring the formation of 5,8-dideazafolate.
Materials:
-
Purified GARFT enzyme
-
Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (a stable analog of 10-formyltetrahydrofolate)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM 2-mercaptoethanol and 50 mM KCl
-
Spectrophotometer capable of reading absorbance at 295 nm
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of GAR and 10-formyl-5,8-dideazafolate in the assay buffer.
-
Set up the reaction mixture in a quartz cuvette by adding the assay buffer, GAR, and 10-formyl-5,8-dideazafolate to a final volume of 1 mL. Typical final concentrations are 50 µM GAR and 25 µM 10-formyl-5,8-dideazafolate.
-
To test for inhibition, add varying concentrations of this compound to the reaction mixture and pre-incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of purified GARFT enzyme to the cuvette and mix immediately by inversion. The final enzyme concentration should be in the nanomolar range and determined empirically to yield a linear reaction rate for at least 5 minutes.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 295 nm for 5-10 minutes at 25°C. The formation of 5,8-dideazafolate results in an increase in absorbance at this wavelength.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient for 5,8-dideazafolate.
-
Determine the percent inhibition for each Lometrexol concentration and calculate the IC50 value. To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (GAR or 10-formyl-5,8-dideazafolate) and Lometrexol and analyze the data using a suitable kinetic model (e.g., Dixon or Cornish-Bowden plot).
Cell Proliferation Assay (MTT-based)
This protocol describes a colorimetric assay to assess the effect of Lometrexol on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., CCRF-CEM)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the Lometrexol dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Lometrexol) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells. Calculate the percentage of cell viability for each Lometrexol concentration relative to the vehicle control. Plot the percentage of viability against the log of the Lometrexol concentration and determine the IC50 value using a suitable software.
Cell Proliferation Assay (BrdU-based)
This protocol provides an alternative method to measure cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
BrdU labeling solution (e.g., 10 µM in complete medium)
-
Fixing/Denaturing solution (e.g., 70% ethanol, followed by 2 M HCl)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
96-well imaging plates (black-walled, clear-bottom)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with Lometrexol as described in the MTT assay protocol (Steps 1 and 2).
-
BrdU Labeling: Two to four hours before the end of the drug treatment period, add BrdU labeling solution to each well. Incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation:
-
Carefully remove the medium and wash the cells once with PBS.
-
Fix the cells by adding 100 µL of 70% ethanol to each well and incubating for 20 minutes at room temperature.
-
Remove the ethanol and add 100 µL of 2 M HCl to denature the DNA. Incubate for 30 minutes at room temperature.
-
Neutralize the acid by washing the wells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100) for 1 hour at room temperature.
-
Incubate the cells with the anti-BrdU primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Imaging:
-
Add the nuclear counterstain to each well and incubate for 10-15 minutes.
-
Wash the wells with PBS.
-
Image the plate using a fluorescence microscope or a high-content imaging system.
-
-
Data Analysis:
-
Quantify the number of BrdU-positive nuclei and the total number of nuclei in each well using image analysis software.
-
Calculate the percentage of BrdU-positive cells for each Lometrexol concentration.
-
Plot the percentage of BrdU-positive cells against the log of the Lometrexol concentration to determine the IC50 value.
-
Conclusion
This compound remains a significant tool for researchers studying de novo purine synthesis and its role in cancer biology. Its specific mechanism of action as a GARFT inhibitor provides a clear model for investigating the consequences of purine depletion in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals working with this compound and related pathways. Understanding the intricacies of Lometrexol's function and the methodologies to study its effects is crucial for the continued exploration of novel anti-cancer therapies targeting purine metabolism.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Discovery of High Affinity Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase Inhibitors With Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Lometrexol Hydrate: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lometrexol, also known as (6R)-5,10-dideazatetrahydrofolate (DDATHF), is a potent folate analog antimetabolite. As a specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), it plays a crucial role in the de novo purine synthesis pathway. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Lometrexol hydrate. It includes a compilation of quantitative data, a detailed description of its biological effects, and a visualization of its signaling pathway and relevant experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
This compound is a complex organic molecule with a chemical structure analogous to folic acid. Its systematic IUPAC name is N-[4-[2-[(6R)-2-amino-3,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]-L-glutamic acid hydrate.[1] The presence of a hydrate indicates that water molecules are incorporated into its crystal structure.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₅N₅O₆ • xH₂O | [1] |
| Molecular Weight | 443.45 g/mol (anhydrous) | [2] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMSO: ~20 mg/mLDMF: ~5 mg/mLDMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL | [3] |
| Storage | Store at -20°C |
Mechanism of Action and Signaling Pathway
Lometrexol's primary mechanism of action is the potent and specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway. This pathway is essential for the production of purine nucleotides (adenosine and guanosine), which are fundamental building blocks for DNA and RNA synthesis.
By inhibiting GARFT, Lometrexol effectively blocks the synthesis of purines, leading to a depletion of the intracellular pool of purine nucleotides. This disruption in nucleotide metabolism has profound effects on cellular processes, particularly in rapidly dividing cells such as cancer cells, which have a high demand for DNA and RNA synthesis. The consequences include:
-
Inhibition of DNA and RNA Synthesis: The lack of purine precursors directly halts the replication and transcription processes.
-
Cell Cycle Arrest: The cellular machinery detects the nucleotide imbalance and triggers cell cycle arrest, primarily in the S phase, to prevent the propagation of cells with incomplete DNA.
-
Induction of Apoptosis: Prolonged purine starvation can induce programmed cell death (apoptosis) in cancer cells.
The following diagram illustrates the signaling pathway affected by Lometrexol:
References
Lometrexol Hydrate: A Technical Guide to Induction of Cancer Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lometrexol hydrate, a potent antifolate and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), represents a significant area of interest in oncology research. By targeting the initial step of de novo purine synthesis, Lometrexol effectively depletes the intracellular pool of purine nucleotides, leading to the inhibition of DNA synthesis and subsequent cell cycle arrest, primarily in the S-phase. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data on its efficacy, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Cancer is characterized by uncontrolled cell proliferation, a process heavily reliant on the synthesis of new genetic material. The de novo purine synthesis pathway is a critical metabolic route for the production of purine nucleotides, the essential building blocks of DNA and RNA. This compound (also known as DDATHF hydrate) is a folate analog that acts as a powerful antimetabolite by specifically targeting and inhibiting glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in this pathway.[1][2][3] This inhibition leads to a depletion of adenosine and guanosine nucleotides, thereby stalling DNA replication and inducing cell cycle arrest, making it a compelling agent for cancer therapy.[4][5] This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound, with a focus on its role in mediating cancer cell cycle arrest.
Mechanism of Action
Lometrexol's primary mechanism of action is the competitive inhibition of GARFT. This enzyme catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a crucial step in the de novo purine synthesis pathway. By binding to GARFT, Lometrexol blocks the production of purines, leading to a cascade of downstream effects that culminate in cell cycle arrest.
Signaling Pathway
The inhibition of GARFT by Lometrexol initiates a signaling cascade that halts cell cycle progression. The depletion of purine nucleotides is a key signal that activates cell cycle checkpoints, preventing cells from proceeding through the S-phase.
Quantitative Data
The efficacy of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic and anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | 2.9 |
Note: This table will be expanded as more data from diverse human cancer cell lines become available through ongoing research.
Experimental Protocols
This section provides detailed protocols for key experiments to assess the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Cancer cell line of interest (e.g., CCRF-CEM)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO or appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in Lometrexol-treated cells.
Materials:
-
Lometrexol-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with Lometrexol at various concentrations (e.g., 1x and 2x IC50) for a specified time (e.g., 24, 48, 72 hours).
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Proteins
This protocol is for assessing the expression of key cell cycle regulatory proteins.
Materials:
-
Lometrexol-treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin A, anti-Cyclin E, anti-CDK2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse Lometrexol-treated and control cells in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound demonstrates significant potential as an anticancer agent through its targeted inhibition of de novo purine synthesis, leading to S-phase cell cycle arrest. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate its efficacy and molecular mechanisms. Future studies should focus on expanding the IC50 data across a broader range of cancer types, elucidating the detailed molecular changes in cell cycle regulatory proteins, and exploring potential combination therapies to enhance its therapeutic index.
References
Lometrexol Hydrate: A Technical Deep-Dive into its Antineoplastic Activity
For Researchers, Scientists, and Drug Development Professionals
Lometrexol hydrate, a potent antifolate, has demonstrated significant antineoplastic activity by targeting the de novo purine synthesis pathway, a critical process for cancer cell proliferation. This technical guide provides an in-depth analysis of Lometrexol's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways and workflows involved in its evaluation.
Core Mechanism of Action: Inhibition of Purine Synthesis
This compound's primary mode of action is the potent and specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1][2][3][4] By blocking GARFT, Lometrexol depletes the intracellular pool of purines, which are essential building blocks for DNA and RNA synthesis. This disruption leads to an arrest of the cell cycle in the S phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[5]
A secondary mechanism of action for Lometrexol is the inhibition of human Serine Hydroxymethyltransferase 1/2 (hSHMT1/2), another enzyme involved in one-carbon metabolism that is crucial for nucleotide synthesis.
The targeted inhibition of these pathways underscores Lometrexol's potential as a valuable agent in cancer therapy, particularly in tumors resistant to other antifolates like methotrexate.
Quantitative Analysis of Antineoplastic Activity
The cytotoxic and inhibitory potential of Lometrexol has been quantified in various preclinical studies. The following tables summarize key quantitative data, providing a comparative overview of its efficacy.
| Parameter | Cell Line/Target | Value | Reference |
| IC50 | CCRF-CEM (Human Leukemia) | 2.9 nM | |
| Ki (for GARFT) | Enzyme Assay | ~58.5 nM* |
*Note: The Ki value is estimated based on the reported 9-fold lower potency compared to LY309887 (Ki = 6.5 nM).
Signaling Pathways and Cellular Consequences
The inhibition of GARFT and hSHMT1/2 by Lometrexol initiates a cascade of cellular events culminating in apoptosis. The following diagram illustrates the core signaling pathway affected by Lometrexol.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of research findings, detailed experimental methodologies are crucial. The following sections outline the protocols for key assays used to evaluate the antineoplastic activity of Lometrexol.
GARFT Inhibition Assay (Enzymatic Assay)
This protocol is designed to quantify the inhibitory effect of Lometrexol on GARFT activity.
-
Enzyme and Substrate Preparation: Recombinant human GARFT is purified and its concentration determined. The substrates, glycinamide ribonucleotide (GAR) and 10-formyl-5,8,10-dideazafolic acid, are prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Inhibitor Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Reaction: The reaction is initiated by adding the enzyme to a mixture containing the substrates and varying concentrations of Lometrexol or vehicle control. The reaction is incubated at 37°C for a specified time (e.g., 15-30 minutes).
-
Detection: The product of the reaction, formylglycinamide ribonucleotide (fGAR), is quantified using a suitable method, such as high-performance liquid chromatography (HPLC) or a coupled enzymatic assay that produces a detectable signal (e.g., colorimetric or fluorescent).
-
Data Analysis: The rate of fGAR formation is plotted against the Lometrexol concentration. The IC50 value, the concentration of Lometrexol that inhibits GARFT activity by 50%, is determined by fitting the data to a dose-response curve. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Cell Viability (IC50) Assay
This protocol determines the concentration of Lometrexol required to inhibit the growth of cancer cell lines by 50%.
-
Cell Culture: Cancer cell lines (e.g., CCRF-CEM) are cultured in appropriate media and conditions until they reach the exponential growth phase.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.
-
Drug Treatment: Lometrexol is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation and drug effect.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay. The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability relative to the vehicle control is plotted against the Lometrexol concentration. The IC50 value is calculated from the resulting dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of Lometrexol on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cancer cells are treated with Lometrexol at a concentration known to induce cell cycle arrest (e.g., near the IC50 value) for various time points.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.
-
Data Analysis: The data is analyzed to generate a histogram of cell count versus DNA content. The percentages of cells in the G0/G1, S, and G2/M phases are quantified.
Apoptosis Assay by Annexin V Staining
This protocol detects and quantifies apoptosis induced by Lometrexol.
-
Cell Treatment: Cells are treated with Lometrexol at an apoptosis-inducing concentration for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and a viability dye like propidium iodide (PI) are added. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by Lometrexol.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a GARFT inhibitor like Lometrexol follows a structured workflow to systematically assess its therapeutic potential.
Clinical Development and Future Perspectives
Clinical trials have been initiated to evaluate the safety and efficacy of Lometrexol in patients with solid tumors. A significant challenge observed in early clinical development was delayed and cumulative myelosuppression. To mitigate this toxicity, a co-administration strategy with folic acid has been successfully implemented, allowing for the determination of a recommended Phase II dose. Ongoing research and clinical studies continue to explore the full therapeutic potential of Lometrexol, both as a monotherapy and in combination with other anticancer agents, for the treatment of various malignancies.
References
- 1. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
Lometrexol Hydrate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lometrexol hydrate, a potent antifolate antimetabolite, represents a significant development in the targeted inhibition of de novo purine synthesis for cancer therapy. This technical guide provides an in-depth overview of the discovery, and mechanism of action of this compound. It details its primary molecular target, glycinamide ribonucleotide formyltransferase (GARFT), and the downstream cellular consequences of its inhibition, including cell cycle arrest and apoptosis. This document synthesizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the critical pathways and workflows involved in the study of this compound.
Introduction
Lometrexol, also known as (6R)-5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF), is a folate analog that acts as a specific and potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[1][2] GARFT is a crucial enzyme in the de novo purine biosynthesis pathway, responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR).[3][4] By inhibiting this step, Lometrexol effectively shuts down the production of purine nucleotides, which are essential for DNA and RNA synthesis. This selective action leads to the depletion of intracellular purine pools, resulting in S-phase cell cycle arrest and subsequent apoptosis in rapidly proliferating cancer cells.
The initial clinical development of Lometrexol was hindered by significant host toxicity, particularly myelosuppression. However, subsequent research demonstrated that co-administration of folic acid could mitigate these toxic effects without compromising the antitumor efficacy of the drug. This discovery has renewed interest in Lometrexol and other GARFT inhibitors as a promising class of anticancer agents.
Discovery and Synthesis
Discovery
Lometrexol was identified as a novel antifolate with a unique mechanism of action distinct from traditional dihydrofolate reductase (DHFR) inhibitors like methotrexate. The discovery was driven by the search for compounds that could overcome methotrexate resistance and offer a different spectrum of anticancer activity. Initial studies surprisingly revealed that Lometrexol did not inhibit DHFR but was a potent inhibitor of de novo purine synthesis, specifically targeting GARFT.
Chemical Synthesis
While specific, detailed industrial synthesis protocols for this compound are proprietary, the general approach involves the construction of the pyrido[2,3-d]pyrimidine core structure and its subsequent elaboration with the p-aminobenzoylglutamate side chain, characteristic of folate analogs. The synthesis is stereospecific to obtain the biologically active (6R)-diastereomer.
Mechanism of Action
Lometrexol's primary mechanism of action is the competitive inhibition of GARFT. As a folate analog, it binds to the folate cofactor binding site on the enzyme, preventing the natural substrate, 10-formyltetrahydrofolate, from binding and donating a formyl group to GAR. This blockade of the de novo purine synthesis pathway has several downstream consequences for cancer cells.
De Novo Purine Synthesis Pathway Inhibition
The de novo purine synthesis pathway is a multi-step process that builds purine nucleotides from basic precursors. Lometrexol's inhibition of GARFT, an early and critical step, leads to a rapid and sustained depletion of intracellular purine ribonucleotides, including ATP and GTP.
Cell Cycle Arrest and Apoptosis
The depletion of purine nucleotides inhibits DNA and RNA synthesis, which are critical for cell division. This leads to an accumulation of cells in the S phase of the cell cycle. Prolonged purine deprivation ultimately triggers apoptosis (programmed cell death), contributing to the cytotoxic effects of Lometrexol in cancer cells.
Quantitative Data
The potency of Lometrexol has been quantified in various studies. The following tables summarize key inhibitory and cytotoxic parameters.
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | Ki (nM) | Reference |
| Lometrexol | GARFT | 6.5 |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCRF-CEM | Human T-lymphoblast leukemia | 2.9 | |
| L1210 | Murine leukemia | 1-30 µM (induces growth inhibition) |
Experimental Protocols
GARFT Enzyme Inhibition Assay (Spectrophotometric Protocol)
This protocol is adapted from a method used to determine GARFTase activity by measuring the rate of 5,8-dideaza-tetrahydrofolate production.
Materials:
-
Purified recombinant human GARFTase
-
α,β-glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolic acid (10-CHO-DDF)
-
This compound (or other inhibitors)
-
0.1 M HEPES buffer (pH 7.5)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Prepare a reaction mixture containing 30 µM α,β-GAR and 5.4 µM 10-CHO-DDF in 0.1 M HEPES buffer.
-
Add varying concentrations of the antifolate inhibitor (e.g., Lometrexol) to the wells of the 96-well plate. A stock solution is typically dissolved in DMSO.
-
The total volume in each well should be 150 µL.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding 150 µL of 20 nM His-GARFTase to each well.
-
Immediately measure the increase in absorbance at 295 nm over time, which corresponds to the formation of 5,8-dideaza-tetrahydrofolate.
-
Calculate the initial reaction rates and determine the IC50 or Ki values for the inhibitor.
Cell Proliferation Assay (General Protocol)
A variety of assays can be used to measure the effect of Lometrexol on cancer cell proliferation. Common methods include MTT, XTT, and direct cell counting with trypan blue exclusion. The following is a general protocol for an MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each Lometrexol concentration relative to the untreated control and determine the IC50 value.
Conclusion
This compound is a well-characterized, potent inhibitor of GARFT, a key enzyme in the de novo purine synthesis pathway. Its mechanism of action, leading to purine depletion, S-phase cell cycle arrest, and apoptosis, provides a clear rationale for its use as an anticancer agent. The challenge of host toxicity has been addressed through folic acid co-administration, paving the way for further clinical investigation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with Lometrexol and other GARFT inhibitors. Future research may focus on optimizing dosing schedules, exploring combination therapies, and identifying predictive biomarkers to enhance the therapeutic potential of this class of drugs.
References
Lometrexol Hydrate: A Technical Guide to its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lometrexol hydrate, a potent antifolate and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), plays a significant role in the induction of apoptosis in cancer cells. By disrupting the de novo purine synthesis pathway, Lometrexol leads to nucleotide pool imbalance, cell cycle arrest, and the activation of programmed cell death. This technical guide provides an in-depth analysis of the mechanisms, quantitative data, and experimental methodologies related to Lometrexol-induced apoptosis, serving as a comprehensive resource for researchers in oncology and drug development.
Introduction
Lometrexol (5,10-dideaza-5,6,7,8-tetrahydrofolate; DDATHF) is a classical antifolate that targets a key enzyme in the purine biosynthesis pathway, glycinamide ribonucleotide formyltransferase (GARFT).[1] Unlike methotrexate, which primarily inhibits dihydrofolate reductase (DHFR), Lometrexol's specificity for GARFT provides a distinct mechanism for inducing cytotoxicity in cancer cells.[1] This targeted inhibition leads to the depletion of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately triggering cell cycle arrest and apoptosis.[1] Understanding the intricate signaling pathways and cellular responses to Lometrexol is crucial for its development and application as a therapeutic agent.
Mechanism of Action: Induction of Apoptosis
Lometrexol's primary mechanism of inducing apoptosis stems from its inhibition of GARFT, the enzyme responsible for the formylation of glycinamide ribonucleotide to formylglycinamide ribonucleotide, a critical step in de novo purine synthesis. This inhibition leads to a cascade of cellular events culminating in programmed cell death.
The proposed signaling pathway for Lometrexol-induced apoptosis is as follows:
Quantitative Analysis of Lometrexol-Induced Apoptosis
The cytotoxic and apoptotic effects of Lometrexol have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
Table 1: Cytotoxicity of Lometrexol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCRF-CEM | Human Leukemia | 2.9 | [2] |
Note: Further research is required to establish a comprehensive panel of IC50 values for Lometrexol across a wider range of cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess Lometrexol-induced apoptosis.
Cell Culture and Lometrexol Treatment
A standardized cell culture and drug treatment protocol is essential for reproducible results.
Protocol:
-
Cell Seeding: Plate cells (e.g., CCRF-CEM) in a suitable culture vessel at a density that ensures logarithmic growth during the experiment.
-
Adherence/Recovery: Allow cells to adhere (for adherent lines) or recover from passaging for 24 hours.
-
Lometrexol Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in complete culture medium.
-
Treatment: Replace the medium with the Lometrexol-containing medium. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
Harvesting: Collect both adherent and floating cells for subsequent analysis.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells per sample.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Western Blot Analysis of Apoptosis-Related Proteins (Bax and Bcl-2)
Western blotting is used to detect changes in the expression levels of key apoptosis-regulating proteins.
Protocol:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysis: Lyse 1-5 x 10^6 cells in chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Assay Setup: In a 96-well plate, add 50-200 µg of protein lysate per well.
-
Reaction Initiation: Add 2X Reaction Buffer (containing 10 mM DTT) and the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of treated samples to untreated controls.
Conclusion
This compound effectively induces apoptosis in cancer cells through the targeted inhibition of GARFT and subsequent disruption of de novo purine synthesis. This technical guide provides a framework for understanding and investigating the apoptotic mechanisms of Lometrexol. The provided protocols for key experimental assays will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this compound. Future studies should focus on generating comprehensive quantitative data across a broad range of cancer types to fully characterize the apoptotic signaling pathways and identify potential biomarkers for predicting treatment response.
References
Pharmacological Profile of Lometrexol Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lometrexol hydrate, a folate analog antimetabolite, is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[1] As the 6R diastereomer of 5,10-dideazatetrahydrofolate (DDATHF), its mechanism of action is centered on the disruption of de novo purine biosynthesis, a critical pathway for DNA synthesis and cell proliferation.[1][2] This targeted action makes Lometrexol a compound of significant interest in oncology, particularly for tumors resistant to other antifolates like methotrexate.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and associated experimental protocols.
Mechanism of Action
Lometrexol's primary molecular target is glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in the de novo purine synthesis pathway.[3] By inhibiting GARFT, Lometrexol blocks the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a crucial step in the synthesis of inosine monophosphate (IMP), the precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The resulting depletion of intracellular purine pools leads to the inhibition of DNA and RNA synthesis, ultimately causing cell cycle arrest in the S phase and inducing apoptosis. Lometrexol enters cells via the reduced folate carrier (RFC) and undergoes extensive polyglutamylation, a process that enhances its intracellular retention and inhibitory activity.
Signaling Pathway
The inhibition of GARFT by Lometrexol initiates a cascade of intracellular events. The primary consequence is the depletion of purine nucleotides (ATP and GTP), which not only halts DNA and RNA synthesis but also affects cellular energy metabolism and signaling pathways. Notably, the reduction in purine levels has been shown to inhibit the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.
References
Methodological & Application
Lometrexol Hydrate: In Vitro Cell-Based Assays for Efficacy and Mechanistic Analysis
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lometrexol hydrate is a potent, second-generation antifolate antimetabolite that has demonstrated significant antineoplastic activity. Its primary mechanism of action involves the specific and tight-binding inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine biosynthesis pathway.[1][2] This targeted inhibition leads to the depletion of intracellular purine pools, which are essential for DNA and RNA synthesis. Consequently, this compound treatment results in the induction of cell cycle arrest, primarily in the S phase, and ultimately triggers apoptosis in cancer cells.[1][2] This document provides detailed protocols for key in vitro cell-based assays to evaluate the efficacy and elucidate the mechanism of action of this compound.
Mechanism of Action
This compound acts as a folate analog, targeting the de novo purine synthesis pathway. By inhibiting GARFT, it blocks the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the synthesis of purine nucleotides (adenosine and guanosine). This disruption of purine metabolism leads to a cascade of cellular events, including the inhibition of DNA replication and the induction of programmed cell death.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCRF-CEM | Human Leukemia | 2.9 | [1] |
| CCRF-CEM | Human Leukemia | 9.9 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effect of this compound on Cell Viability and Growth
| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect | Reference |
| L1210 | 1 - 30 | Not Specified | Growth Inhibition |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., CCRF-CEM, L1210)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Lometrexol).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Use FITC signal (FL1) for Annexin V and PI signal (FL2 or FL3) for PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Washing and Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, measuring the fluorescence intensity of the PI-stained DNA.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The in vitro cell-based assays described in this document provide a robust framework for characterizing the anticancer properties of this compound. By quantifying its cytotoxic effects, and its impact on apoptosis and cell cycle progression, researchers can gain valuable insights into its therapeutic potential and mechanism of action. These protocols can be adapted for various cancer cell lines and experimental conditions to support drug development and preclinical studies.
References
Lometrexol Hydrate Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Lometrexol hydrate in animal models, summarizing its mechanism of action, available quantitative data on efficacy and toxicity, and detailed experimental protocols. This document is intended to guide researchers in designing and executing preclinical studies involving this potent antimetabolite.
Mechanism of Action
Lometrexol is a folate analog antimetabolite that primarily targets and inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway. This inhibition depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis. Consequently, Lometrexol treatment leads to an arrest of the cell cycle in the S phase and induces apoptosis in rapidly proliferating cancer cells.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies. It is important to note that publicly available, specific quantitative data on in vivo efficacy (e.g., Tumor Growth Inhibition percentages) and pharmacokinetics in animal models are limited.
Table 1: In Vivo Efficacy of Lometrexol in Murine Cancer Models
| Tumor Model | Animal Strain | Lometrexol Efficacy | Comparator Efficacy | Source |
| C3H Mammary Carcinoma | C3H Mice | Active, but less potent than LY309887 | LY309887 showed greater potency. | [1] |
| Colon Xenografts | Not Specified | "Excellent efficacy" | LY309887 also showed "excellent efficacy". | [1] |
| Pancreatic Xenografts | Not Specified | Active, but less potent than LY309887 | LY309887 achieved greater efficacy. | [1] |
Table 2: Toxicology Profile of Lometrexol in Animal Models
| Species | Strain | Route of Administration | Parameter | Value | Notes | Source |
| Mouse | C3H | Intravenous | LD50 | 0.1-0.3 mg/kg | In mice on a low folate diet, demonstrating a 3000-fold increase in lethality compared to mice on a standard diet.[2] | [2] |
| Mouse | C57BL/6 | Intraperitoneal | Teratogenicity | Dose-dependent increase in embryonic resorption and growth retardation at 15, 30, 35, 40, 45, and 60 mg/kg. | Administered on gestation day 7.5. | N/A |
Table 3: Pharmacokinetic Parameters of Lometrexol (Clinical Data)
| Parameter | Value | Patient Population | Source |
| Mean Clearance | 1.6 ± 0.6 L/h/m² | Human Cancer Patients | |
| Volume of Distribution | 8.9 ± 4.1 L/m² | Human Cancer Patients | |
| Mean Half-life (α-phase) | 0.23 ± 0.1 h | Human Cancer Patients | |
| Mean Half-life (β-phase) | 2.9 ± 1.4 h | Human Cancer Patients | |
| Mean Half-life (γ-phase) | 25.0 ± 48.7 h | Human Cancer Patients |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of Lometrexol and a typical experimental workflow for in vivo studies.
Caption: this compound inhibits GARFT in the de novo purine synthesis pathway.
Caption: A typical workflow for an in vivo anticancer efficacy study.
Experimental Protocols
1. Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound for administration to animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Master Stock Preparation:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated master stock solution. Vortex or sonicate briefly to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Calculate the required volume of the master stock solution based on the desired final concentration and the total volume of the dosing solution.
-
In a sterile microcentrifuge tube, add the calculated volume of the DMSO master stock.
-
Add the required volume of sterile corn oil to the tube.
-
Vortex the mixture thoroughly until a clear and homogenous solution is obtained.
-
Note: The final concentration of DMSO in the formulation should be kept to a minimum (typically <10%) to avoid toxicity to the animals. A preliminary tolerability study for the vehicle may be necessary.
-
-
Storage:
-
Prepare the formulation fresh on the day of dosing. If temporary storage is necessary, protect from light and store at 2-8°C.
-
2. Subcutaneous Tumor Xenograft Model and this compound Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous tumor xenograft model in mice.
Materials:
-
Human cancer cell line (e.g., colon, pancreatic)
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (e.g., DMSO/corn oil mixture)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line according to standard protocols.
-
On the day of implantation, harvest the cells using trypsin, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice to enhance tumor take rate.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse using a 27-30 gauge needle.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
This compound Administration:
-
Administer this compound formulation to the treatment group via the desired route (e.g., intraperitoneal or intravenous injection). The dosage and schedule will depend on the specific study design and should be determined from preliminary dose-range-finding studies.
-
Administer the vehicle control to the control group using the same volume, route, and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Measure the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
-
Endpoint and Data Analysis:
-
The study endpoint may be a predetermined tumor volume, a specific time point, or the observation of significant toxicity.
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistically analyze the differences in tumor volume and body weight between the treatment and control groups.
-
3. Toxicity Study of this compound in Mice
Objective: To assess the toxicity profile of this compound in mice.
Materials:
-
Healthy mice (e.g., C57BL/6 or BALB/c)
-
This compound formulation
-
Vehicle control
-
Equipment for blood collection (e.g., cardiac puncture)
-
Tubes for blood sample collection (e.g., with EDTA for hematology)
-
Dissection tools
-
Formalin or other fixatives for organ preservation
Procedure:
-
Animal Dosing:
-
Acclimatize the mice for at least one week before the start of the study.
-
Divide the mice into groups and administer different doses of this compound (and a vehicle control) according to the study design (e.g., single dose for acute toxicity or multiple doses for sub-chronic toxicity).
-
-
Clinical Observations:
-
Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity.
-
Record body weights at regular intervals.
-
-
Blood and Tissue Collection:
-
At the end of the study, euthanize the animals and collect blood samples for hematological and clinical chemistry analysis.
-
Perform a gross necropsy and record any visible abnormalities.
-
Collect major organs (e.g., liver, kidneys, spleen, heart, lungs), weigh them, and preserve them in a fixative for histopathological examination.
-
-
Data Analysis:
-
Analyze the data for dose-related changes in clinical signs, body weight, organ weights, hematology, clinical chemistry, and histopathology.
-
If applicable, calculate the LD50 value.
-
References
- 1. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of dietary folate in modulation of folate receptor expression, folylpolyglutamate synthetase activity and the efficacy and toxicity of lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lometrexol Hydrate with Folinic Acid Rescue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lometrexol, also known as 5,10-dideazatetrahydrofolate (DDATHF), is a potent folate analog antimetabolite with significant antineoplastic activity.[1] Its primary mechanism of action is the selective and tight-binding inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[2][3][4][5] By inhibiting GARFT, Lometrexol depletes intracellular purine pools, leading to the cessation of DNA and RNA synthesis, cell cycle arrest, and ultimately, apoptosis in rapidly proliferating cancer cells.
The clinical utility of Lometrexol has been hampered by its dose-limiting toxicities, primarily myelosuppression (thrombocytopenia and anemia) and mucositis. To mitigate these adverse effects, a rescue strategy using folinic acid (leucovorin) has been developed. Folinic acid is a reduced folate that can bypass the metabolic block induced by Lometrexol, thereby replenishing the folate pool in normal tissues and reducing toxicity. This approach allows for the administration of higher, more therapeutically effective doses of Lometrexol.
These application notes provide detailed protocols for the use of Lometrexol hydrate with folinic acid rescue in both preclinical and clinical research settings.
Data Presentation
In Vitro Cytotoxicity of Lometrexol
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCRF-CEM | Human T-lymphoblast leukemia | 2.9 |
Clinical Pharmacokinetics of Lometrexol (in the presence of Folic Acid/Folinic Acid)
| Parameter | Value | Patient Population | Reference |
| Plasma Half-lives | |||
| t½α | 19 ± 7 min | Advanced Cancer | |
| t½β | 256 ± 96 min | Advanced Cancer | |
| t½γ | 1170 ± 435 min | Advanced Cancer | |
| Volume of Distribution (Vd) | 4.7 - 15.8 L/m² | Advanced Cancer | |
| Plasma Protein Binding | 78 ± 3% | Advanced Cancer | |
| Renal Elimination | 85 ± 16% within 24h | Advanced Cancer |
Clinical Dosing Regimens and Toxicities
| Lometrexol Dose | Folinic Acid Rescue Regimen | Maximum Tolerated Dose (MTD) Reached | Dose-Limiting Toxicities | Patient Population | Reference |
| 4 mg/m²/day for 3 days | None | Yes (Total dose of 12 mg/m²) | Stomatitis, Thrombocytopenia | Advanced Cancer | |
| Up to 60 mg/m² (single dose) | 15 mg four times a day (days 7-9) | Yes | Anemia | Advanced Cancer | |
| 10.4 mg/m²/week | 3 mg/m²/day (oral) | Yes | Thrombocytopenia, Mucositis | Advanced Cancer |
Signaling Pathways and Experimental Workflows
Caption: Lometrexol inhibits GARFT, leading to apoptosis. Folinic acid rescues normal cells.
References
- 1. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of the antipurine antifolate lometrexol (DDATHF) with folinic acid rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Quantification of Lometrexol Hydrate in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lometrexol, an antifolate drug, has been a subject of interest in pharmacological studies due to its potent inhibition of glycinamide ribonucleotide formyltransferase, a key enzyme in the de novo purine biosynthesis pathway.[1][2] Accurate quantification of Lometrexol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its disposition in the body. This document provides detailed application notes and protocols for three distinct analytical methods for the quantification of Lometrexol hydrate in plasma: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and a representative Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
Method Comparison
The choice of analytical method for Lometrexol quantification depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key quantitative parameters of the described methods for easy comparison.
| Parameter | HPLC-ECD | HPLC-FLD | Representative LC-MS/MS |
| Linearity Range | 10 - 200 ng/mL[3] | 5 - 300 nM[4] | 1 - 1000 ng/mL (Typical) |
| Lower Limit of Detection (LOD) | 5 ng/mL[3] | Not explicitly stated | Sub-ng/mL (Typical) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL (Implied from linearity) | 5 nM | ~1 ng/mL (Typical) |
| Intra-day Precision (%CV) | 5.5% | Not explicitly stated | <15% (Typical) |
| Inter-day Precision (%CV) | 5.4% | Not explicitly stated | <15% (Typical) |
| Recovery | 81 ± 1.5% | Not explicitly stated | >85% (Typical) |
Experimental Protocols
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This method offers a sensitive and straightforward approach for Lometrexol quantification without the need for pre-analytical oxidation.
a. Sample Preparation
The sample preparation workflow for the HPLC-ECD method is illustrated below.
Caption: HPLC-ECD sample preparation workflow.
Protocol:
-
To a 1.0 mL aliquot of plasma in a microcentrifuge tube, add a protein precipitating agent (e.g., 2.0 mL of acetonitrile).
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the HPLC system.
b. Chromatographic Conditions
| Parameter | Value |
| Column | Phenyl column |
| Mobile Phase | 8% acetonitrile in 50 mM sodium acetate buffer, pH 4.0 |
| Flow Rate | 1.0 mL/min (Typical) |
| Temperature | Ambient |
| Detection | Electrochemical detector |
| Injection Volume | 20 µL (Typical) |
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This highly sensitive method involves the oxidation of Lometrexol to a fluorescent derivative.
a. Sample Preparation
The sample preparation for the HPLC-FLD method involves additional steps for protein dissociation and oxidation, as depicted in the following workflow.
Caption: HPLC-FLD sample preparation workflow.
Protocol:
-
Acidify the plasma sample to pH 3.5 using ammonium formate to dissociate Lometrexol from folate-binding proteins.
-
Precipitate the serum proteins by adding perchloric acid.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the protein-free supernatant to a new tube.
-
Oxidize the Lometrexol in the supernatant by adding MnO2 and heating at 90°C for 10 minutes.
-
After oxidation, centrifuge the sample to remove the MnO2.
-
Inject an aliquot of the clear supernatant into the HPLC system.
b. Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase column |
| Mobile Phase | Acetonitrile and 0.1% ammonium formate, pH 7.0 (convex gradient) |
| Flow Rate | 1.0 mL/min (Typical) |
| Temperature | Ambient |
| Detection | Fluorescence detector (specific excitation and emission wavelengths for the oxidized derivative) |
| Injection Volume | 20 µL (Typical) |
Representative Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
While a specific, validated LC-MS/MS method for this compound was not found in the initial search, a representative protocol can be designed based on established methods for similar antifolate drugs. This method offers high sensitivity and selectivity.
a. Sample Preparation
The sample preparation for a typical LC-MS/MS method is generally simpler, often involving a straightforward protein precipitation.
Caption: Representative LC-MS/MS sample preparation workflow.
Protocol:
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add an internal standard (a stable isotope-labeled version of Lometrexol is ideal).
-
Add 300 µL of a protein precipitating solvent (e.g., acetonitrile or methanol containing 0.1% formic acid).
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with an equal volume of the initial mobile phase (e.g., water with 0.1% formic acid) to reduce the organic solvent concentration before injection.
-
Inject an aliquot into the LC-MS/MS system.
b. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | A suitable gradient starting with a low percentage of B, ramping up to a high percentage to elute Lometrexol, followed by a re-equilibration step. |
| Flow Rate | 0.4 - 0.6 mL/min |
| Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
c. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ for Lometrexol (to be determined by infusion) |
| Product Ion (Q3) | Specific fragment ions of Lometrexol (to be determined by infusion and collision-induced dissociation) |
| Collision Energy | Optimized for the specific precursor-to-product ion transition |
| Dwell Time | ~100 ms |
Concluding Remarks
The selection of an appropriate analytical method for the quantification of this compound in plasma is a critical decision in preclinical and clinical research. The HPLC-based methods with electrochemical and fluorescence detection have been successfully applied and offer good sensitivity and reliability. For studies requiring higher throughput and even greater sensitivity and selectivity, an LC-MS/MS method, as outlined in the representative protocol, would be the preferred choice. It is imperative that any method chosen be fully validated according to regulatory guidelines to ensure the accuracy and reliability of the generated data.
References
- 1. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma | MDPI [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Simple and sensitive method for the quantitative analysis of lometrexol in plasma using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Purine Metabolism Pathways Using Lometrexol Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lometrexol hydrate, a potent antifolate antimetabolite, to investigate de novo purine synthesis pathways. This compound serves as a specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in this metabolic cascade. Its targeted action makes it an invaluable tool for studying the cellular consequences of purine depletion, including effects on cell cycle progression, viability, and apoptosis.
Mechanism of Action
This compound is a folate analog that specifically targets and inhibits glycinamide ribonucleotide formyltransferase (GARFT).[1][2][3][4] GARFT catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), an essential step in the de novo synthesis of purine nucleotides.[1] By inhibiting GARFT, this compound effectively blocks the production of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). This leads to a rapid depletion of intracellular purine pools, which in turn inhibits DNA and RNA synthesis, arrests cells in the S phase of the cell cycle, and ultimately induces apoptosis in actively proliferating cells.
Caption: De Novo Purine Synthesis Pathway and Lometrexol Inhibition.
Quantitative Data
The inhibitory activity of Lometrexol has been quantified in various studies. The following table summarizes key inhibitory concentrations (IC50) and enzyme inhibition constants (Ki).
| Compound | Parameter | Value | Cell Line / Enzyme | Reference |
| Lometrexol | IC50 | 2.9 nM | CCRF-CEM | |
| Lometrexol | IC50 | 23 nM | L1210 | |
| Lometrexol | Ki | Less potent than LY309887 (Ki = 6.5 nM) | GARFT | |
| LY309887 | Ki | 6.5 nM | GARFT | |
| LY309886 | EC50 | 90 nM | RAW (Purine Biosynthesis) |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on purine metabolism.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., CCRF-CEM, HCT116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve Lometrexol).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Quantification of Intracellular Purine Nucleotides by HPLC
This protocol outlines a method to measure the impact of this compound on intracellular purine nucleotide pools.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
Ice-cold PBS
-
Extraction buffer (e.g., 0.4 M perchloric acid)
-
Neutralization buffer (e.g., 3 M K2CO3)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.
-
Cell Harvesting and Extraction: Quickly wash the cells with ice-cold PBS. Add ice-cold extraction buffer to the cells and scrape them. Collect the cell lysate.
-
Neutralization and Preparation: Neutralize the extract with neutralization buffer. Centrifuge to remove the precipitate. Filter the supernatant before HPLC analysis.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. Use an appropriate mobile phase gradient to separate the nucleotides.
-
Data Analysis: Identify and quantify the nucleotide peaks (ATP, GTP, etc.) by comparing them to known standards. Normalize the nucleotide levels to the total protein concentration or cell number.
Protocol 4: In Vitro Glycinamide Ribonucleotide Formyltransferase (GARFT) Enzyme Inhibition Assay
This protocol provides a method to directly measure the inhibitory effect of this compound on GARFT activity.
Materials:
-
Purified recombinant GARFT enzyme
-
This compound
-
Glycinamide ribonucleotide (GAR)
-
[6R,S]-10-formyl-5,8,10-trideazafolic acid (TFA-Glu1) or another suitable formyl donor
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
96-well plates
-
Spectrophotometer or plate reader
Procedure:
-
Assay Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, GARFT enzyme, and the this compound dilutions. Pre-incubate for 15 minutes at room temperature.
-
Initiate Reaction: Initiate the enzymatic reaction by adding GAR and the formyl donor.
-
Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 295 nm for the conversion of the formyl donor) over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates for each this compound concentration. Determine the IC50 and Ki values by plotting the reaction rates against the inhibitor concentration.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Caption: Experimental Workflow for this compound Studies.
References
- 1. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Inhibitors of Glycinamide Ribonucleotide Transformylase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lometrexol Hydrate in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lometrexol, a folate analog antimetabolite, is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine synthesis pathway.[1] By blocking this pathway, Lometrexol depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis. This disruption of nucleic acid synthesis leads to cell cycle arrest and apoptosis, making Lometrexol a compound of interest in oncology research, particularly for hematological malignancies like leukemia.[2] These application notes provide detailed experimental protocols for studying the effects of Lometrexol hydrate on leukemia cell lines, focusing on the human T-cell lymphoblastic leukemia cell line CCRF-CEM and the murine lymphocytic leukemia cell line L1210.
Data Presentation
The following tables summarize the quantitative effects of this compound on leukemia cell lines.
Table 1: Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | Compound | IC50 | Assay Duration | Reference |
| CCRF-CEM | Lometrexol | 2.9 nM | 72 hours | [3] |
| CCRF-CEM | Lometrexol | 16 nM | Not Specified | [2] |
Table 2: Effect of this compound on Cell Cycle Distribution in CCRF-CEM Cells
Table 3: Induction of Apoptosis by this compound in Leukemia Cell Lines
Specific quantitative data from a dose-response study on Lometrexol-induced apoptosis (e.g., percentage of Annexin V positive cells) in CCRF-CEM or L1210 cells is not detailed in the available literature. It is established that inhibition of de novo purine synthesis by Lometrexol can lead to apoptosis.
Table 4: Caspase-3 Activation by this compound in Leukemia Cell Lines
Direct quantitative data on the fold-increase in caspase-3 activity in response to Lometrexol treatment in CCRF-CEM or L1210 cells is not prominently available. However, caspase-3 activation is a key event in apoptosis and can be measured using the provided protocol.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous buffers. A stock solution is typically prepared in an organic solvent.
-
Reagents and Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, light-protected containers
-
-
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Under aseptic conditions, dissolve the this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). The solubility in DMSO is approximately 20 mg/mL.
-
Purge the headspace of the stock solution container with an inert gas to minimize oxidation.
-
Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Aqueous solutions are not recommended for storage for more than one day.
-
For cell culture experiments, dilute the DMSO stock solution with sterile PBS or cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically <0.5%).
-
Cell Culture
a) CCRF-CEM Human T-cell Lymphoblastic Leukemia
-
Growth Medium:
-
RPMI-1640 medium
-
10% Fetal Bovine Serum (FBS)
-
(Optional) 1% Penicillin-Streptomycin
-
-
Culture Conditions:
-
Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 2 x 10^5 and 1 x 10^6 viable cells/mL.
-
Subculture by adding fresh medium every 2-3 days.
-
b) L1210 Murine Lymphocytic Leukemia
-
Growth Medium:
-
RPMI 1640 medium
-
10% Horse Serum
-
(Optional) 1% Penicillin-Streptomycin
-
-
Culture Conditions:
-
Grow cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 5 x 10^4 and 8 x 10^5 cells/mL.
-
Subculture by diluting the cell suspension with fresh medium every 2-3 days.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol for Suspension Cells:
-
Seed leukemia cells (e.g., CCRF-CEM or L1210) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Add various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Lometrexol concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Seed cells in a multi-well plate at an appropriate density and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay by Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.
-
Protocol:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and a dead cell stain (e.g., Propidium Iodide).
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Protocol (Colorimetric):
-
Treat cells with this compound and harvest them.
-
Lyse the cells using a chilled lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
-
Visualizations
Caption: Lometrexol inhibits GARFT, blocking de novo purine synthesis.
Caption: Workflow for studying Lometrexol's effects on leukemia cells.
References
- 1. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic effects of folate antagonists against methotrexate-resistant human leukemic lymphoblast CCRF-CEM cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell cycle effects of antifolate antimetabolites: implications for cytotoxicity and cytostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lometrexol Hydrate in Combination Therapy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lometrexol, a folate analog antimetabolite, selectively inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1] This inhibition leads to the depletion of purine pools necessary for DNA and RNA synthesis, thereby arresting cell proliferation.[1][2] Early clinical development of Lometrexol was hampered by severe and cumulative toxicities, particularly myelosuppression.[3][4] Subsequent studies have focused on combination therapies, primarily with folic acid supplementation, to mitigate these toxicities and enhance the therapeutic window. This document provides detailed application notes and protocols from key combination therapy studies involving Lometrexol hydrate.
Signaling Pathway: Inhibition of De Novo Purine Synthesis by Lometrexol
Lometrexol exerts its cytotoxic effects by targeting the de novo purine synthesis pathway. As a GARFT inhibitor, it blocks the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the synthesis of inosine monophosphate (IMP), the precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
Caption: Lometrexol inhibits GARFT, blocking purine synthesis.
Key Combination Therapy Studies: Data and Protocols
Study 1: Weekly Lometrexol with Daily Oral Folic Acid
This Phase I study aimed to determine if concurrent folic acid administration would permit a weekly schedule of Lometrexol and to identify a suitable dose for Phase II trials.
Table 1: Dose Escalation and Patient Response
| Dose Level | Lometrexol (mg/m²/week, IV) | Folic Acid (mg/m²/day, PO) | Number of Patients | Dose-Limiting Toxicities (DLTs) | Best Response |
| 1-4 | Not Specified | 3 | Not Specified | Not Specified | Not Specified |
| 5 | 10.4 | 3 | 18 (total) | Thrombocytopenia, Mucositis | 1 Partial Response (Melanoma), 3 Stable Disease (2 Melanoma, 1 Renal Cell) |
Table 2: Recommended Phase II Dose
| Drug | Dose | Administration Route | Schedule |
| Lometrexol | 10.4 mg/m² | Intravenous (IV) | Weekly |
| Folic Acid | 3 mg/m² | Oral (PO) | Daily |
Protocol 3.1.1: Patient Eligibility and Treatment
-
Inclusion Criteria: Patients with advanced cancer.
-
Folic Acid Administration: Daily oral folic acid initiated 7 days prior to the first Lometrexol dose and continued for 7 days after the final dose.
-
Lometrexol Administration: Administered as a short IV infusion weekly for 8 weeks.
-
Dose Omission Criteria: Scheduled Lometrexol doses were omitted for toxicities of Grade 2 or higher present on the day of treatment.
-
Definition of DLT: Prospectively defined by the frequency of dose omission and the occurrence of severe toxic events.
Protocol 3.1.2: Pharmacokinetic Analysis
-
Sample Collection: Plasma and whole blood samples were collected just prior to each Lometrexol dose.
-
Analyte Measurement: Total Lometrexol content (Lometrexol and its polyglutamates) was measured.
-
Observation: Lometrexol was not detectable in any pre-dose plasma samples. The total red blood cell content of Lometrexol increased over several weeks and then plateaued.
Study 2: Lometrexol in Combination with Paclitaxel and Folic Acid (NCT00024310)
This Phase I dose-escalation study was designed to determine the maximum tolerated dose (MTD) and recommended Phase II dose of Lometrexol and paclitaxel administered with folic acid in patients with advanced solid tumors.
Detailed dose-escalation and response data from the full publication of this trial were not available in the searched resources. The following tables are based on the protocol information.
Table 3: Treatment Regimen Overview
| Drug | Administration Route | Infusion/Administration Time | Schedule |
| Folic Acid | Oral | N/A | Daily, starting 7 days before Day 1 and continuing for 14 days |
| Lometrexol | Intravenous (IV) | 30-60 seconds | Day 1 of a 21-day cycle |
| Paclitaxel | Intravenous (IV) | 3 hours | Day 1 of a 21-day cycle, immediately after Lometrexol |
Protocol 3.2.1: Study Design and Dose Escalation
-
Study Design: A multicenter, open-label, dose-escalation study.
-
Patient Cohorts: Cohorts of 3-6 patients received escalating doses of Lometrexol and paclitaxel.
-
Dose Escalation: Doses of Lometrexol and paclitaxel were escalated sequentially.
-
MTD Definition: The dose at which at least 2 out of 6 patients experience a dose-limiting toxicity (DLT).
-
Recommended Phase II Dose: The dose level immediately preceding the MTD. An additional 6-12 patients were to be treated at this dose.
Protocol 3.2.2: Assessment of Antitumor Activity
-
Tumor Assessment: Tumor response was evaluated based on changes in tumor size. While the specific criteria were not detailed in the available abstracts, the standard at the time for such trials was the Response Evaluation Criteria in Solid Tumors (RECIST).
-
RECIST 1.1 Summary for Tumor Response Assessment:
-
Target Lesions: Up to 5 measurable lesions in total, with a maximum of 2 per organ. The sum of the longest diameters (SLD) is calculated.
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the SLD compared to baseline.
-
Progressive Disease (PD): At least a 20% increase in the SLD from the smallest sum recorded, or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Protocol 3.2.3: Pharmacokinetic and Toxicity Analysis
-
Pharmacokinetic Sampling: Plasma concentrations of Lometrexol and paclitaxel were determined to relate their pharmacokinetics to toxicity outcomes.
-
Toxicity Assessment: Qualitative and quantitative toxic effects were monitored and graded.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for the described clinical trials.
Caption: Workflow for the weekly Lometrexol and daily folic acid study.
Caption: Workflow for the Lometrexol, paclitaxel, and folic acid study.
Conclusion
Combination therapy studies have been crucial in defining a potential therapeutic role for Lometrexol. The co-administration of folic acid has been shown to be a viable strategy to mitigate the dose-limiting toxicities of Lometrexol, allowing for more frequent dosing schedules. The combination of Lometrexol with other chemotherapeutic agents like paclitaxel has also been explored, although further studies are needed to establish the efficacy and safety of such regimens. The protocols and data summarized herein provide a valuable resource for researchers and clinicians working on the development of antifolate-based cancer therapies.
References
- 1. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Weekly lometrexol with daily oral folic acid is appropriate for phase II evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Assessing Lometrexol Hydrate Efficacy in Solid Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lometrexol hydrate, a potent antifolate antimetabolite, has demonstrated significant antitumor activity in a variety of solid tumors.[1][2] Its primary mechanism of action involves the inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[3][4] This inhibition leads to a depletion of intracellular purine pools, subsequently causing cell cycle arrest, apoptosis, and a reduction in tumor cell proliferation.[3] This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound in solid tumor models, both in vitro and in vivo.
Mechanism of Action: Inhibition of De Novo Purine Synthesis
This compound acts as a folate analog, targeting and inhibiting the enzyme GARFT. This enzyme catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the synthesis of purine nucleotides (adenosine and guanosine). By blocking this step, Lometrexol effectively shuts down the de novo pathway for purine production. The resulting depletion of purine nucleotides has profound effects on cellular processes that are heavily reliant on these building blocks, most notably DNA and RNA synthesis. This ultimately leads to an arrest of the cell cycle, primarily in the S phase, and the induction of apoptosis.
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables summarize the in vitro cytotoxicity and clinical efficacy of this compound in various solid tumor models.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCRF-CEM | Leukemia | 2.9 | |
| C3H | Mammary | Potent Inhibition |
Note: More extensive IC50 data for a broader range of solid tumor cell lines is needed for a comprehensive analysis.
Table 2: Clinical Efficacy of this compound in Solid Tumors
| Tumor Type | Phase | Dosage | Objective Response Rate (ORR) | Reference |
| Ovarian Cancer | I | 4 mg/m² daily for 3 days | 1 Partial Response | |
| Melanoma | II | 10.4 mg/m² weekly with folic acid | 1 Partial Response | |
| Renal Cell Carcinoma | II | 10.4 mg/m² weekly with folic acid | Stable Disease |
Note: Clinical trial data for Lometrexol is limited, and the reported response rates are from early-phase studies.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the efficacy of this compound.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on solid tumor cell lines.
Materials:
-
Solid tumor cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve Lometrexol).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration of Lometrexol that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on the cell cycle distribution of solid tumor cells.
Materials:
-
Solid tumor cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Solid tumor cell line of interest
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the cell cycle analysis protocol.
-
Cell Harvesting: Harvest the cells, including any floating cells from the medium.
-
Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a solid tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Solid tumor cell line of interest
-
This compound
-
Vehicle control solution
-
Matrigel (optional)
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10⁶ cells in 100-200 µL of PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. Administer the vehicle solution to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical assessment of this compound efficacy.
References
- 1. Phase I study of the antipurine antifolate lometrexol (DDATHF) with folinic acid rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Lometrexol Hydrate Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with lometrexol hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a folate analog antimetabolite.[1] Its primary mechanism of action is the potent and specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1][2][3][4] By inhibiting GARFT, lometrexol depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis. This leads to the arrest of the cell cycle in the S phase and ultimately inhibits cancer cell proliferation.
Q2: My cancer cells are showing resistance to lometrexol. What are the common underlying mechanisms?
A2: Resistance to lometrexol, and antifolates in general, can arise from several mechanisms:
-
Target Enzyme Alterations: Increased expression of the target enzyme, GARFT, can lead to resistance by effectively titrating out the inhibitor.
-
Impaired Drug Activation: Lometrexol requires polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS) to be retained and fully active within the cell. Decreased FPGS activity or mutations in the FPGS gene can significantly reduce the efficacy of lometrexol.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), can actively pump lometrexol out of the cell, preventing it from reaching its target.
-
Upregulation of Salvage Pathways: Cancer cells can compensate for the blockage of de novo purine synthesis by upregulating purine salvage pathways, which recycle purines from degraded DNA and RNA.
Q3: I am observing unexpected toxicity in my in vivo experiments. How can this be mitigated?
A3: Lometrexol can cause delayed cumulative toxicity, particularly myelosuppression. Preclinical and clinical studies have shown that co-administration of folic acid can significantly reduce this toxicity without compromising the antitumor activity of lometrexol. It is crucial to establish a well-tolerated dosing schedule that incorporates folic acid supplementation.
Q4: Can lometrexol overcome resistance to other antifolates like methotrexate?
A4: Yes, lometrexol has demonstrated activity against tumors that are resistant to methotrexate. This is because the primary resistance mechanisms to methotrexate, such as mutations in or amplification of its target enzyme dihydrofolate reductase (DHFR), do not affect the activity of lometrexol, which targets GARFT.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for lometrexol in a sensitive cell line.
| Possible Cause | Suggested Solution |
| Incorrect Drug Concentration | Verify the stock concentration and serial dilutions of this compound. Ensure proper storage of the compound to prevent degradation. |
| Cell Seeding Density | Optimize cell seeding density for the cytotoxicity assay. High cell density can lead to apparent resistance. |
| Assay Duration | Ensure a sufficient incubation period with lometrexol to allow for its effects on the cell cycle and proliferation to manifest. A 72-hour incubation is a common starting point. |
| Culture Medium Composition | High levels of folates or purines in the culture medium can compete with lometrexol or bypass its effects. Consider using a medium with defined, physiological levels of these components. |
Problem 2: Previously sensitive cell line has developed resistance to lometrexol.
| Possible Cause | Troubleshooting Steps |
| Increased GARFT Expression | Quantify GARFT mRNA and protein levels using RT-qPCR and Western blotting, respectively. Compare the resistant cell line to the parental sensitive line. |
| Decreased FPGS Activity | Measure FPGS enzyme activity in cell lysates. Sequence the FPGS gene to check for mutations. |
| Increased Drug Efflux | Assess the expression of relevant ABC transporters (e.g., MRP1, BCRP) at the mRNA and protein level. Use efflux pump inhibitors in combination with lometrexol in cytotoxicity assays to see if sensitivity is restored. |
| Upregulation of Purine Salvage Pathway | Measure the activity of key salvage pathway enzymes like hypoxanthine-guanine phosphoribosyltransferase (HPRT). Assess the ability of exogenous purines (e.g., hypoxanthine) to rescue cells from lometrexol-induced cytotoxicity. |
Data Presentation
Table 1: this compound Cytotoxicity Data
| Cell Line | Lometrexol IC50 (nM) | Key Characteristics |
| CCRF-CEM | 2.9 | Human T-lymphoblastic leukemia, antifolate-sensitive |
| L1210 | ~70-fold increase with high folate | Murine leukemia, sensitivity dependent on folate levels |
Table 2: Strategies to Overcome Lometrexol Resistance
| Resistance Mechanism | Proposed Strategy | Expected Outcome |
| Increased GARFT Expression | siRNA-mediated knockdown of GARFT | Increased sensitivity to lometrexol |
| Decreased FPGS Activity | Use of antifolates not requiring polyglutamylation | Circumvention of resistance mechanism |
| Increased Drug Efflux | Co-administration with an ABC transporter inhibitor | Increased intracellular lometrexol concentration and restored sensitivity |
| Upregulation of Purine Salvage Pathway | Combination therapy with a purine salvage pathway inhibitor | Synergistic inhibition of both purine synthesis pathways |
| Activation of Pro-survival Signaling | Combination with inhibitors of pathways like PI3K/Akt or RAS/MEK/ERK | Abrogation of survival signals and enhanced apoptosis |
Experimental Protocols
Protocol 1: Lometrexol Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of lometrexol using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of lometrexol in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of lometrexol in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of lometrexol. Include wells with vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each lometrexol concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the lometrexol concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: siRNA-Mediated Knockdown of GARFT
This protocol provides a general framework for the transient knockdown of GARFT expression using small interfering RNA (siRNA) in cancer cells. Optimization of transfection conditions is recommended for each cell line.
Materials:
-
siRNA targeting GARFT (and a non-targeting control siRNA)
-
Lipofectamine™ RNAiMAX or a similar transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Cancer cell line of interest
-
Complete cell culture medium (antibiotic-free for transfection)
-
6-well plates
-
Reagents for RT-qPCR and Western blotting
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate so that they will be 60-80% confluent at the time of transfection.
-
-
Transfection Complex Preparation (per well):
-
Tube A (siRNA): Dilute the GARFT siRNA (or control siRNA) in Opti-MEM™ to the desired final concentration (e.g., 20 pmol).
-
Tube B (Lipofectamine): Dilute an optimized amount of Lipofectamine™ RNAiMAX (e.g., 5 µL) in Opti-MEM™.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the transfection complexes dropwise to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
-
Verification of Knockdown:
-
After the incubation period, harvest the cells.
-
Isolate RNA and protein from parallel wells.
-
Perform RT-qPCR to quantify the reduction in GARFT mRNA levels.
-
Perform Western blotting to confirm the decrease in GARFT protein expression.
-
-
Functional Assay:
-
Following confirmation of successful knockdown, perform a lometrexol cytotoxicity assay (as described in Protocol 1) on the GARFT-knockdown cells and control cells to assess the impact on drug sensitivity.
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 3. graphviz.org [graphviz.org]
- 4. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lometrexol Hydrate and Folic Acid Modulation
This technical support center provides researchers, scientists, and drug development professionals with essential information for experiments involving Lometrexol hydrate and the modulation of its toxicity with folic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antifolate antimetabolite. Its primary mechanism of action is the inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine synthesis pathway.[1][2][3][4][5] By blocking this enzyme, Lometrexol depletes the intracellular pool of purine nucleotides, which are essential for DNA and RNA synthesis. This leads to an arrest of cells in the S phase of the cell cycle and subsequent apoptosis. Lometrexol has also been identified as a potent inhibitor of human serine hydroxymethyltransferase 1/2 (hSHMT1/2).
Q2: What are the common toxicities associated with this compound administration?
The dose-limiting toxicities of Lometrexol are primarily hematological and gastrointestinal. The most frequently observed adverse effects include myelosuppression, leading to thrombocytopenia (a decrease in platelets) and anemia, as well as mucositis (inflammation of mucous membranes) and stomatitis (inflammation of the mouth). Early clinical trials were marked by severe and cumulative toxicities, which were later found to be exacerbated in individuals with low folate levels.
Q3: How does folic acid supplementation modulate this compound toxicity?
Folic acid supplementation has been demonstrated to significantly reduce the severe toxicities associated with Lometrexol, allowing for the administration of therapeutically effective doses. While the precise mechanism is not fully elucidated, it is understood that folic acid does not alter the plasma pharmacokinetics of Lometrexol. It is believed that by maintaining adequate folate levels in normal tissues, folic acid prevents the overexpression of folate receptors and folylpolyglutamate synthetase (FPGS), which could otherwise lead to excessive intracellular accumulation and retention of Lometrexol and its active polyglutamated forms, thereby enhancing toxicity.
Q4: I am observing higher-than-expected toxicity in my animal models. What could be the cause?
Unexpectedly high toxicity in animal models may be linked to the folate status of the animals. Preclinical studies have shown that the lethality of Lometrexol is dramatically increased in mice with even mild folate deficiency. Standard laboratory animal chow often contains high levels of folic acid, which can mask the potential toxicity seen in a clinical setting where folate levels can vary. Ensure that the diet of your animal models has a consistent and known folic acid content. If using a custom diet, verify the folate concentration.
Q5: How do I determine the optimal dose of folic acid for my experiments?
The optimal dose of folic acid is one that mitigates the toxicity of Lometrexol in normal cells without compromising its anti-tumor efficacy. It is important to note that excessively high doses of folic acid can reverse the anti-cancer effects of Lometrexol. The ideal balance needs to be determined empirically for your specific experimental model. Clinical studies have provided some guidance on effective dose combinations in humans, which can serve as a starting point for preclinical dose-finding studies.
Q6: My Lometrexol solution appears unstable. What are the recommended handling and storage procedures?
Lometrexol solutions are known to be unstable. It is highly recommended to prepare solutions fresh for each experiment. If a stock solution is prepared, it should be aliquoted into small, single-use volumes and stored at -20°C to minimize freeze-thaw cycles. For in vivo experiments, the working solution should be prepared fresh on the day of use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variance in toxicity between experimental animals. | 1. Inconsistent folate levels in the diet.2. Variability in drug administration (e.g., injection site, volume).3. Underlying health differences in the animal cohort. | 1. Ensure all animals are on a standardized diet with a known folic acid concentration for a sufficient period before and during the experiment.2. Refine and standardize the drug administration protocol.3. Ensure a homogenous and healthy animal population. |
| Lometrexol shows reduced efficacy in tumor models. | 1. Excessive folic acid supplementation.2. Development of drug resistance in the tumor model.3. Improper drug storage or handling leading to degradation. | 1. Perform a dose-response experiment to determine the optimal folic acid concentration that reduces toxicity without ablating anti-tumor activity.2. Characterize the expression of GARFT, folate receptors, and FPGS in your tumor model.3. Always prepare Lometrexol solutions fresh. |
| Inconsistent results in cell culture experiments. | 1. Folate concentration in the cell culture medium.2. Cell line instability or misidentification.3. Lometrexol degradation. | 1. Use a defined cell culture medium with a known and consistent folic acid concentration. Standard RPMI-1640, for example, has a specific folate concentration that should be noted.2. Perform cell line authentication.3. Prepare fresh Lometrexol dilutions from a properly stored stock for each experiment. |
Quantitative Data Summary
Table 1: this compound In Vitro Cytotoxicity
| Cell Line | IC50 (nM) | Experimental Conditions |
| CCRF-CEM (Human T-lymphoblast leukemia) | 2.9 | Not specified |
| IGROV-1 (Human ovarian cancer) | 3.1 | Assessed after 96 hours in the presence of folic acid |
(Data sourced from)
Table 2: Clinically Recommended Dosing Regimen
| Drug | Dosage | Schedule | Reference |
| Lometrexol | 10.4 mg/m² | Intravenous infusion, weekly | |
| Folic Acid | 3 mg/m² | Orally, daily |
Experimental Protocols
Protocol 1: In Vivo Lometrexol Administration with Folic Acid Supplementation (Murine Model)
This protocol is a general guideline based on principles from preclinical studies.
-
Animal Model: Select a suitable murine model with implanted tumors (e.g., C3H mammary adenocarcinoma).
-
Dietary Acclimation: At least one week prior to the start of the experiment, randomize animals into groups and place them on diets with varying, defined levels of folic acid. Include a control group on a standard diet and a group on a low-folate diet to observe the full range of toxicity and modulation.
-
Lometrexol Preparation: On the day of injection, dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). The final concentration should be calculated based on the desired dosage and the average weight of the animals.
-
Administration: Administer Lometrexol via the desired route (e.g., intraperitoneal injection).
-
Folic Acid Supplementation: Folic acid can be administered orally through the diet or via oral gavage. In some clinical protocols, folic acid supplementation begins 7 days before the first Lometrexol dose and continues for 7 days after the last dose.
-
Monitoring: Monitor animals daily for signs of toxicity (weight loss, lethargy, ruffled fur) and measure tumor volume regularly.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes a standard method for assessing the cytotoxicity of Lometrexol in a cancer cell line.
-
Cell Culture: Culture cancer cells (e.g., CCRF-CEM) in a standard medium (e.g., RPMI-1640 supplemented with 10% FBS) with a known folic acid concentration.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the end of the assay.
-
Drug Preparation: Prepare a stock solution of Lometrexol in DMSO. On the day of the experiment, perform serial dilutions in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Add the Lometrexol dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
Viability Assessment: Assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each Lometrexol concentration. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
Visualizations
Caption: Mechanism of Lometrexol action and folic acid modulation.
Caption: In vivo experimental workflow for Lometrexol studies.
References
Lometrexol hydrate solubility and formulation challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation challenges of Lometrexol hydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a folate analog antimetabolite with antineoplastic activity.[1][2] It functions by inhibiting glycinamide ribonucleotide formyltransferase (GART), an enzyme crucial for de novo purine synthesis, thereby impeding DNA synthesis and arresting cell proliferation.[1][2][3] It is supplied as a crystalline solid and is known to be sparingly soluble in aqueous buffers.
Q2: What are the recommended storage conditions for this compound?
This compound should be stored as a crystalline solid at -20°C for long-term stability, where it can be stable for at least four years.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in an organic solvent of choice, which should be purged with an inert gas. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used solvents.
Q4: What is the solubility of this compound in common solvents?
The solubility of this compound varies significantly across different solvents. For a summary of solubility data, please refer to the table below.
This compound Solubility Data
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL |
| Dimethylformamide (DMF) | ~5 mg/mL |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
| Aqueous Buffers | Sparingly soluble |
Q5: How stable are aqueous solutions of this compound?
Aqueous solutions of this compound are not recommended for storage for more than one day. It is advised to prepare fresh aqueous solutions for each experiment to ensure accuracy and reproducibility.
Troubleshooting Guides
Problem: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. Even with an initial dissolution in DMSO, the compound can precipitate when the percentage of the organic solvent is significantly lowered upon dilution in the aqueous buffer.
-
Solution:
-
Reduce the final concentration: Try diluting the stock solution to a lower final concentration in the aqueous buffer.
-
Increase the co-solvent percentage: If your experimental system allows, consider increasing the final percentage of DMSO in your aqueous solution. However, be mindful of potential solvent toxicity in cell-based assays.
-
Stepwise dilution: Instead of a single large dilution, try a stepwise dilution approach. Add the DMSO stock to a small volume of the aqueous buffer while vortexing, and then bring it to the final volume.
-
Use a different buffer system: The solubility of this compound may be pH-dependent. Experiment with different pH buffers to see if solubility improves.
-
Problem: I am seeing inconsistent results in my cell-based assays.
-
Possible Cause 1: Degradation of this compound in aqueous solution. As mentioned, aqueous solutions are not stable for long periods.
-
Solution: Always prepare fresh dilutions of this compound in your cell culture medium immediately before treating your cells. Avoid using solutions that have been stored, even at 4°C, for more than a few hours.
-
-
Possible Cause 2: Interaction with components in the cell culture medium. Serum proteins and other components in the medium can sometimes interact with the compound, affecting its availability and activity.
-
Solution: If possible, conduct initial experiments in a serum-free medium to assess the direct effect of the compound. If serum is required, ensure consistent batch and concentration across all experiments.
-
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol describes the preparation of a working solution of this compound for use in in vitro cell-based assays.
Materials:
-
This compound crystalline solid
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10-20 mg/mL.
-
Ensure complete dissolution by vortexing. This is your primary stock solution. Store this at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare an intermediate dilution (optional):
-
Depending on the final desired concentration, you may want to prepare an intermediate dilution of your primary stock solution in DMSO.
-
-
Prepare the final working solution:
-
Immediately before your experiment, dilute the primary or intermediate stock solution into your pre-warmed cell culture medium to the desired final concentration.
-
Important: Add the this compound stock solution to the medium dropwise while gently vortexing or swirling the tube to ensure rapid mixing and minimize precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, you may need to lower the final concentration or increase the final DMSO percentage if your experimental design allows.
-
-
Cell Treatment:
-
Add the final working solution to your cell cultures. Ensure that the final concentration of DMSO is consistent across all treatment groups, including the vehicle control.
-
Caption: Workflow for preparing this compound for in vitro assays.
Protocol 2: General Strategy for Enhancing Aqueous Solubility of this compound
Given that this compound is sparingly soluble in aqueous solutions, various formulation strategies can be employed to improve its solubility for preclinical and clinical development.
1. pH Adjustment:
-
Rationale: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.
-
Methodology:
-
Prepare a suspension of this compound in a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Equilibrate the samples by shaking or stirring at a controlled temperature for a set period (e.g., 24-48 hours) to reach equilibrium.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC with UV or electrochemical detection.
-
Plot solubility versus pH to determine the optimal pH range for solubilization.
-
2. Co-solvents:
-
Rationale: Water-miscible organic solvents can increase the solubility of poorly soluble drugs by reducing the polarity of the solvent system.
-
Common Co-solvents: Propylene glycol (PG), polyethylene glycol (PEG), ethanol.
-
Methodology:
-
Prepare a series of solvent systems with varying concentrations of the co-solvent in an aqueous buffer (e.g., 10%, 20%, 30% PEG 400 in PBS).
-
Determine the solubility of this compound in each co-solvent system following the equilibration and analysis steps described for pH adjustment.
-
3. Surfactants:
-
Rationale: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.
-
Common Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL.
-
Methodology:
-
Prepare solutions of the surfactant in an aqueous buffer at concentrations above its critical micelle concentration (CMC).
-
Determine the solubility of this compound in these surfactant solutions.
-
4. Complexation with Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Methodology:
-
Prepare aqueous solutions of the cyclodextrin at various concentrations.
-
Determine the solubility of this compound in each cyclodextrin solution. The relationship between drug solubility and cyclodextrin concentration can reveal the stoichiometry and stability of the complex.
-
Caption: Strategies to enhance the aqueous solubility of this compound.
References
Managing cumulative myelosuppression from Lometrexol hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lometrexol hydrate. The focus is on managing the cumulative myelosuppression often encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause myelosuppression?
A1: this compound is an antifolate drug that specifically inhibits glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine synthesis pathway.[1][2][3] This pathway is essential for the production of purines, which are building blocks for DNA and RNA. By inhibiting GARFT, Lometrexol disrupts DNA synthesis, leading to cell cycle arrest in the S phase and subsequent apoptosis (cell death).[2][3] Rapidly dividing cells, such as those in the bone marrow responsible for producing blood cells (hematopoietic stem cells), are highly dependent on this pathway. Consequently, inhibition of GARFT by Lometrexol leads to a decrease in the production of red blood cells, white blood cells, and platelets, resulting in myelosuppression.
Q2: What are the primary hematological toxicities observed with Lometrexol?
A2: The dose-limiting toxicity of Lometrexol is cumulative myelosuppression. The most frequently reported and severe hematological toxicities are thrombocytopenia (a significant decrease in platelet count) and anemia (a decrease in red blood cell count and hemoglobin). Neutropenia (a decrease in a type of white blood cell) can also occur.
Q3: How can Lometrexol-induced myelosuppression be managed in research settings?
A3: Co-administration of folic acid is the primary strategy for mitigating Lometrexol-induced myelosuppression. Preclinical and clinical studies have demonstrated that folic acid supplementation can significantly reduce the severity of hematological toxicities, allowing for the administration of higher, more therapeutically effective doses of Lometrexol. Folinic acid (leucovorin) can also be used as a rescue agent after Lometrexol administration to counteract its toxic effects on normal cells.
Q4: Will folic acid supplementation compromise the antitumor efficacy of Lometrexol?
A4: Preclinical studies suggest that appropriate doses of folic acid can protect normal tissues from Lometrexol's toxicity while maintaining its antitumor activity. However, it is a dose-dependent relationship. Excessively high doses of folic acid may reverse the antitumor effects of Lometrexol. Therefore, it is crucial to establish an optimal dosing schedule for both Lometrexol and folic acid in your specific experimental model.
Q5: How should I monitor for myelosuppression in my animal models?
A5: Regular monitoring of hematological parameters is essential. This is typically done by collecting peripheral blood samples at baseline and at specified time points after Lometrexol administration to perform a complete blood count (CBC). Key parameters to monitor include platelet count, red blood cell count, hemoglobin, hematocrit, and white blood cell count with differential. Some research suggests that measuring Lometrexol levels in red blood cells (RBCs) may serve as an indicator of cumulative drug exposure and correlate with the degree of hematological toxicity.
Troubleshooting Guides
Issue 1: Severe and unexpected myelosuppression observed at a previously tolerated dose.
| Possible Cause | Troubleshooting Step |
| Inadequate Folic Acid Supplementation | Ensure that the folic acid supplementation schedule is initiated prior to the first dose of Lometrexol and continued throughout the study as per your established protocol. Preclinical murine studies have shown benefit with folic acid administration for 7 days before and 7 days after a single Lometrexol dose. |
| Animal Strain Variability | Different mouse strains can have varying sensitivities to chemotherapeutic agents. If you have recently changed your animal supplier or strain, it may be necessary to re-establish the maximum tolerated dose (MTD) of Lometrexol in the new strain. |
| Dietary Folate Levels | The basal level of folate in the standard rodent chow can influence the severity of Lometrexol toxicity. Ensure a consistent and defined diet throughout your studies. Folate-deficient diets can dramatically increase the toxicity of Lometrexol. |
| Error in Drug Formulation or Administration | Double-check all calculations for the preparation of Lometrexol and folic acid solutions. Verify the accuracy of the administration route and volume for each animal. |
Issue 2: High variability in hematological parameters between animals in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent administration of both Lometrexol and folic acid to all animals. For intravenous or intraperitoneal injections, ensure proper technique to avoid leakage or incomplete dosing. |
| Variable Food and Water Intake | If folic acid is administered in the diet or drinking water, monitor for any significant variations in consumption between animals, as this will lead to inconsistent dosing. |
| Underlying Health Status of Animals | Ensure all animals are healthy and of a similar age and weight at the start of the experiment. Subclinical infections or other health issues can impact an animal's response to chemotherapy. |
| Blood Sampling Technique | Inconsistent blood sampling techniques can introduce variability in CBC results. Ensure that the blood collection method is standardized and performed by a trained individual to minimize stress to the animal, which can affect blood parameters. |
Issue 3: Lack of significant antitumor efficacy at doses that are well-tolerated.
| Possible Cause | Troubleshooting Step |
| Excessive Folic Acid Supplementation | While necessary for managing toxicity, excessively high levels of folic acid can abrogate the antitumor effect of Lometrexol. If toxicity is minimal but efficacy is poor, consider a dose de-escalation of the folic acid supplement in a pilot study. |
| Tumor Model Resistance | The specific tumor model being used may be inherently resistant to Lometrexol. Verify the sensitivity of your cell line to Lometrexol in vitro before proceeding with extensive in vivo studies. |
| Suboptimal Dosing Schedule | The antitumor activity of Lometrexol can be schedule-dependent. Consider exploring different dosing schedules (e.g., more frequent, lower doses versus less frequent, higher doses) in your model, while carefully monitoring for myelosuppression. |
Data Presentation
Table 1: Hematological Toxicity Grading (Preclinical)
This table provides a general framework for grading hematological toxicity in preclinical studies, adapted from common criteria. Researchers should establish specific thresholds based on the normal hematological reference ranges for the particular animal strain being used.
| Grade | Platelets (x10³/µL) | Hemoglobin (g/dL) | Absolute Neutrophil Count (x10³/µL) |
| 0 (Normal) | >150 | >12.0 | >2.0 |
| 1 (Mild) | 100 - 150 | 10.0 - 12.0 | 1.5 - 2.0 |
| 2 (Moderate) | 50 - 99 | 8.0 - 9.9 | 1.0 - 1.4 |
| 3 (Severe) | 25 - 49 | 6.5 - 7.9 | 0.5 - 0.9 |
| 4 (Life-threatening) | <25 | <6.5 | <0.5 |
Table 2: Lometrexol and Folic Acid Dosing Regimens from Clinical Studies
This table summarizes dosing information from clinical trials, which can serve as a reference for designing preclinical studies. Note that direct translation of doses from humans to mice requires allometric scaling.
| Study Reference | Lometrexol Dose and Schedule | Folic Acid Dose and Schedule | Key Hematological Toxicities |
| Roberts et al. | 10.4 mg/m² IV weekly | 3 mg/m² orally daily (starting 7 days prior) | Thrombocytopenia and mucositis were dose-limiting. |
| Nardi et al. | Up to 60 mg/m² single dose | 15 mg orally, four times a day for 3 days (as rescue) | Anemia was the dose-limiting toxicity at the MTD with folinic acid rescue. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Lometrexol-Induced Myelosuppression and Efficacy in a Xenograft Mouse Model
1. Animal Model:
-
Nude mice (e.g., BALB/c nude or NOD/SCID) are commonly used for xenograft studies.
-
House animals in a specific pathogen-free environment.
-
Allow at least one week of acclimatization before any experimental procedures.
2. Tumor Cell Implantation:
-
Culture the human cancer cell line of interest under sterile conditions.
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-10 x 10⁶ cells in 100-200 µL) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
3. Drug Preparation and Administration:
-
This compound:
-
Reconstitute this compound powder in a suitable vehicle (e.g., sterile saline or a buffered solution as recommended by the manufacturer).
-
Prepare fresh on the day of administration.
-
Administer via the desired route (e.g., intraperitoneal or intravenous injection).
-
-
Folic Acid:
-
Prepare a stock solution of folic acid in a slightly alkaline solution (e.g., sterile water with a small amount of NaOH to aid dissolution), then neutralize.
-
Further dilute to the final concentration in sterile saline or drinking water.
-
Administer orally (gavage), in the drinking water, or mixed in the diet, starting 7 days prior to the first Lometrexol dose and continuing throughout the experiment.
-
4. Study Design and Treatment Groups:
-
Randomize mice into treatment groups (typically n=8-10 mice per group) once tumors reach the target volume.
-
Example groups:
-
Group 1: Vehicle control
-
Group 2: Lometrexol alone
-
Group 3: Folic acid alone
-
Group 4: Lometrexol + Folic acid
-
5. Monitoring:
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
-
Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity.
-
Hematological Parameters:
-
Collect a baseline blood sample (e.g., via saphenous or tail vein) before the start of treatment.
-
Collect subsequent blood samples at predetermined time points after Lometrexol administration (e.g., nadir and recovery time points, such as days 4, 7, 14, and 21 post-treatment).
-
Collect approximately 50-100 µL of blood into EDTA-coated tubes for Complete Blood Count (CBC) analysis.
-
Analyze samples using a veterinary hematology analyzer.
-
6. Endpoints:
-
Primary Efficacy Endpoint: Tumor growth inhibition.
-
Primary Safety Endpoint: Severity and duration of myelosuppression (thrombocytopenia, anemia, neutropenia).
-
Secondary Endpoints: Body weight changes, clinical signs of toxicity, and survival.
Visualizations
Caption: Mechanism of Lometrexol in the de novo purine synthesis pathway.
Caption: Experimental workflow for in vivo studies with Lometrexol.
References
Technical Support Center: Optimizing Lometrexol Hydrate Dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Lometrexol hydrate dosage in experimental settings, with a focus on minimizing side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antifolate drug that primarily inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1][2] By blocking this enzyme, Lometrexol depletes the intracellular pool of purines (adenosine and guanine nucleotides), which are essential for DNA and RNA synthesis. This leads to cell cycle arrest, primarily in the S phase, and ultimately induces apoptosis in rapidly proliferating cells.[1]
Q2: What are the most common dose-limiting toxicities observed with this compound?
A2: The most frequently reported and dose-limiting side effects are myelosuppression, specifically thrombocytopenia (low platelet count) and anemia, as well as mucositis (inflammation of mucous membranes) and stomatitis (inflammation of the mouth).[3][4] These toxicities are a direct result of the drug's antiproliferative effect on healthy, rapidly dividing cells in the bone marrow and gastrointestinal tract.
Q3: How can the side effects of this compound be minimized?
A3: Co-administration of folic acid or its reduced form, folinic acid (leucovorin), has been shown to significantly reduce the toxicities associated with this compound without completely abrogating its antitumor activity. Folic acid supplementation helps to replenish the folate pool in normal tissues, thereby mitigating the antiproliferative effects. Preclinical and clinical studies have demonstrated that a carefully planned dosing schedule of folic acid before, during, and after Lometrexol administration can lead to a better therapeutic index.
Q4: Does folic acid supplementation affect the pharmacokinetics of this compound?
A4: Studies have shown that folic acid administration does not significantly alter the plasma pharmacokinetics of Lometrexol. This indicates that the protective effect of folic acid is not due to enhanced clearance of Lometrexol from the body.
Q5: My this compound solution is precipitating in the cell culture medium. What should I do?
A5: Precipitation of folate analogs like Lometrexol can be a challenge. Consider the following troubleshooting steps:
-
Solvent Choice: Ensure the stock solution is prepared in a suitable solvent (e.g., DMSO or a dilute alkaline solution) at a concentration that is not overly saturated.
-
Dilution Process: When diluting the stock solution into the culture medium, add it dropwise while gently swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Final Concentration: The final concentration in the medium might be exceeding its solubility limit. Try reducing the final working concentration.
-
Sterilization: It is advisable to filter-sterilize the Lometrexol stock solution and add it aseptically to the previously sterilized culture medium, rather than filter-sterilizing the final medium containing the drug.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| CCRF-CEM | Human T-cell Leukemia | 2.9 - 9.9 | |
| L1210 | Murine Leukemia | 70-fold increase with 5-formyltetrahydrofolate supplementation |
Table 2: Clinical Dosing Regimens for this compound with Folate Supplementation
| This compound Dose | Folic/Folinic Acid Dose | Dosing Schedule | Key Toxicities Observed | Reference |
| 10.4 mg/m² weekly IV | 3 mg/m² daily oral Folic Acid | Folic acid started 7 days prior to Lometrexol and continued for 7 days after the last dose. | Thrombocytopenia, Mucositis | |
| Dose escalation up to 60 mg/m² single dose | 15 mg oral Folinic Acid (4 times a day) | Folinic acid administered from day 7 to day 9 post-Lometrexol. | Anemia (dose-limiting) | |
| 4 mg/m² daily for 3 days (no rescue) | N/A | Repeated every 4 weeks. | Stomatitis, Thrombocytopenia (dose-limiting) |
Mandatory Visualizations
Experimental Protocols
In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., CCRF-CEM) in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to obtain a range of concentrations. For experiments testing the effect of folic acid, prepare a parallel set of dilutions in a medium supplemented with a fixed concentration of folic acid.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of Lometrexol (with or without folic acid). Include wells with medium and no drug as a negative control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
Viability Assessment: Assess cell viability using a suitable assay, such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Normalize the data to the negative control wells and plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To evaluate the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at a concentration around the IC50 value for 24, 48, and 72 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and count the cells.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting Guides
Issue 1: High variability between replicate wells in cytotoxicity assays.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.
-
-
Possible Cause: Edge effects on the microplate.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause: Pipetting errors.
-
Solution: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions and ensure consistent technique.
-
Issue 2: Unexpectedly low or no cytotoxicity observed.
-
Possible Cause: Drug degradation.
-
Solution: Lometrexol solutions may be unstable. Prepare fresh solutions for each experiment from a frozen stock. Protect solutions from light.
-
-
Possible Cause: High folate concentration in the culture medium.
-
Solution: Standard cell culture media can contain high levels of folic acid, which can antagonize the effect of Lometrexol. For sensitive experiments, consider using a custom medium with a defined, lower concentration of folic acid.
-
-
Possible Cause: Cell line resistance.
-
Solution: The chosen cell line may have intrinsic or acquired resistance mechanisms. Verify the sensitivity of the cell line or test a different one.
-
Issue 3: Poor resolution of cell cycle phases in flow cytometry.
-
Possible Cause: Inappropriate cell fixation.
-
Solution: Ensure that cold ethanol is added slowly to the cell pellet while vortexing to prevent clumping. The fixation time can also be optimized.
-
-
Possible Cause: Cell clumping.
-
Solution: Ensure a single-cell suspension before and after fixation. Pass the cells through a cell strainer if necessary before analysis.
-
-
Possible Cause: Incorrect staining.
-
Solution: Ensure that RNase A is active and has had sufficient time to digest RNA, which can also be stained by propidium iodide. Titrate the concentration of the DNA dye.
-
References
- 1. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marked suppression of the activity of some, but not all, antifolate compounds by augmentation of folate cofactor pools within tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of the antipurine antifolate lometrexol (DDATHF) with folinic acid rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Lometrexol hydrate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lometrexol hydrate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an antipurine antifolate agent. Its primary mechanism of action is the inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1][2][3][4][5] By inhibiting GARFT, this compound depletes the intracellular pools of adenosine triphosphate (ATP) and guanosine triphosphate (GTP), which are essential for DNA synthesis and cell proliferation. This leads to cell cycle arrest, primarily in the S phase, and can induce apoptosis. This compound is also a potent inhibitor of human Serine hydroxymethyltransferase 1/2 (hSHMT1/2).
Q2: My this compound precipitated out of solution in my cell culture medium. Why is this happening and how can I prevent it?
Precipitation of folate derivatives like this compound in cell culture media is a common problem, often due to their limited solubility at the neutral pH of most culture media (typically pH 7.2-7.4).
Troubleshooting Steps for Precipitation:
-
Optimize Stock Solution Preparation: For acidic folate derivatives, preparing a stock solution in a dilute alkaline solution (e.g., 0.1 M NaOH) can improve solubility. If using an organic solvent like DMSO, ensure the stock concentration is not excessively high to avoid precipitation upon dilution into the aqueous culture medium.
-
Control Final Concentration: The final concentration of this compound in your medium may be exceeding its solubility limit. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and media combination.
-
pH Adjustment of Medium: A slight, carefully controlled increase in the pH of the culture medium can enhance the solubility of acidic folate derivatives. However, it is crucial to validate that any pH change does not adversely affect your specific cell line's growth and morphology.
-
Proper Storage and Handling: this compound solutions may be unstable. It is recommended to prepare fresh solutions or use small, pre-packaged sizes. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months in small aliquots to avoid repeated freeze-thaw cycles.
Q3: I am observing unexpected levels of cytotoxicity or off-target effects. What could be the cause?
Unexpected toxicity can arise from several factors. Lometrexol's potent antifolate activity can lead to severe antiproliferative effects.
-
Cumulative Toxicity: Lometrexol can cause cumulative toxicity, particularly hematological toxicity. Preclinical and clinical studies have shown that supplementation with folic acid or folinic acid (leucovorin) can mitigate this toxicity without compromising the antitumor activity of Lometrexol.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to Lometrexol. It is advisable to perform a thorough literature search for your specific cell line or a similar one to establish an expected effective concentration range.
-
Drug Interactions: Be aware of potential interactions with other compounds in your experimental system. For example, the therapeutic efficacy of Lometrexol can be decreased when used in combination with folic acid or leucovorin, although this is also used to manage its toxicity.
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect of this compound
If you are not observing the expected biological effects of this compound, such as decreased cell proliferation or S-phase arrest, consider the following troubleshooting steps.
Troubleshooting Workflow for Lack of Efficacy:
Caption: Troubleshooting workflow for lack of Lometrexol effect.
Issue 2: High Variability in Experimental Replicates
High variability between replicates can obscure meaningful results. The following guide addresses potential sources of variability.
Troubleshooting Workflow for High Variability:
Caption: Troubleshooting workflow for high experimental variability.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 20 mg/ml | |
| DMF | 5 mg/ml | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml |
Table 2: In Vitro Activity of this compound
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| L1210 (murine leukemia) | Growth Inhibition | 1-30 µM | Rapid and complete growth inhibition | |
| L1210 (murine leukemia) | Cell Cycle Analysis | 1 µM | S phase accumulation by 8 hours | |
| CCRF-CEM (human T-lymphoblast leukemia) | Cytotoxicity (IC50) | 2.9 nM | Potent cytotoxic effects |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate briefly in a water bath to ensure complete dissolution.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway
De Novo Purine Synthesis Inhibition by this compound
Caption: this compound inhibits GARFT, disrupting purine synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the therapeutic index of Lometrexol hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lometrexol hydrate. The information is designed to address specific issues that may be encountered during experiments aimed at improving its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antifolate antimetabolite that primarily targets and inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1][2][3] By inhibiting GARFT, Lometrexol depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis. This leads to the arrest of cell proliferation, primarily in the S phase of the cell cycle, and can induce apoptosis in cancer cells.[1][3]
Q2: What are the known dose-limiting toxicities of this compound in clinical settings?
The primary dose-limiting toxicities observed in clinical trials of Lometrexol are myelosuppression, specifically thrombocytopenia (a decrease in platelets) and anemia (a decrease in red blood cells), as well as mucositis (inflammation of the mucous membranes). These toxicities are often cumulative with repeated administration.
Q3: How can the therapeutic index of this compound be improved?
Co-administration of folic acid or its reduced form, leucovorin (folinic acid), has been shown to significantly reduce the toxicity of Lometrexol, thereby improving its therapeutic index. Folic acid supplementation helps to replenish the folate pools in normal tissues, mitigating the adverse effects of the drug while maintaining its anti-tumor activity.
Q4: I am observing lower than expected efficacy of Lometrexol in my in vitro experiments. What could be the cause?
Several factors could contribute to lower-than-expected efficacy:
-
Cell Line Specificity: The sensitivity of cancer cells to Lometrexol can vary. It is crucial to use cell lines known to be sensitive to antifolates or to determine the IC50 value for your specific cell line.
-
Folate Concentration in Media: The concentration of folic acid in your cell culture medium can impact the efficacy of Lometrexol. High levels of folic acid can compete with Lometrexol for cellular uptake and target engagement, potentially reducing its cytotoxic effects. Consider using a medium with a physiological concentration of folic acid for your experiments.
-
Drug Stability: Aqueous solutions of this compound are not stable for extended periods. It is recommended to prepare fresh solutions for each experiment.
-
Drug Resistance: The cells may have intrinsic or acquired resistance to Lometrexol. Mechanisms of antifolate resistance can include impaired drug transport into the cell, decreased polyglutamylation of the drug, or overexpression of the target enzyme, GARFT.
Q5: My cells are showing high levels of toxicity even at low concentrations of Lometrexol. What can I do to manage this?
-
Folic Acid Supplementation: As in clinical settings, you can supplement your cell culture medium with folic acid or leucovorin to reduce the toxicity of Lometrexol to your cells. The optimal concentration of supplementation may need to be determined empirically for your specific cell line and experimental conditions.
-
Dose and Time Optimization: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of Lometrexol treatment that induces the desired anti-cancer effect with acceptable toxicity.
-
Cellular Health: Ensure that your cells are healthy and in the logarithmic growth phase before starting the treatment. Stressed or unhealthy cells may be more susceptible to drug-induced toxicity.
Troubleshooting Guides
Issue 1: this compound Solubility and Stability
| Problem | Possible Cause | Solution |
| Difficulty dissolving this compound | This compound has limited solubility in aqueous solutions. | Dissolve this compound in an organic solvent such as DMSO or DMF before preparing aqueous working solutions. Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.5%). |
| Precipitation of Lometrexol in media | The concentration of Lometrexol exceeds its solubility limit in the aqueous medium. | Prepare a fresh, highly concentrated stock solution in an appropriate organic solvent and dilute it further in the culture medium just before use. Avoid storing diluted aqueous solutions. |
| Loss of drug activity over time | This compound solutions, particularly in aqueous buffers, are not stable for long periods. | Prepare fresh stock solutions and working solutions for each experiment. If a stock solution in an organic solvent is prepared, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Issue 2: Inconsistent Experimental Results
| Problem | Possible Cause | Solution |
| High variability between replicate wells in a cytotoxicity assay | Uneven cell seeding, edge effects in the microplate, or inconsistent drug concentration. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the microplate, or fill them with sterile PBS to minimize evaporation. Use a calibrated multichannel pipette for adding the drug solution. |
| Day-to-day variability in experimental outcomes | Differences in cell passage number, cell confluence at the time of treatment, or variations in drug preparation. | Use cells within a consistent range of passage numbers. Seed cells at a consistent density and treat them at a similar level of confluence. Standardize the protocol for preparing and diluting Lometrexol. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCRF-CEM | Human T-cell leukemia | 2.9 |
Note: IC50 values can vary depending on the experimental conditions, such as the cell culture medium and the duration of drug exposure.
Table 2: Clinical Dose-Limiting Toxicities of Lometrexol With and Without Folinic Acid Rescue
| Treatment Regimen | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities | Reference |
| Lometrexol alone (daily for 3 days) | 4 mg/m²/day (total 12 mg/m²) | Stomatitis, Thrombocytopenia | |
| Lometrexol (single dose) with Folinic Acid (15 mg, 4x daily, days 7-9) | 60 mg/m² | Anemia | |
| Lometrexol (weekly) with Folic Acid (3 mg/m²/day orally) | 10.4 mg/m²/week | Thrombocytopenia, Mucositis |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of Lometrexol in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the Lometrexol-containing medium or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of Lometrexol that inhibits cell growth by 50%) using a suitable software.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow the cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound or a vehicle control for a specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Protocol 3: Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay
This spectrophotometric assay measures the activity of GARFT by monitoring the production of 5,8-dideaza-tetrahydrofolate.
Materials:
-
Purified human GARFT enzyme
-
α,β-Glycinamide ribonucleotide (GAR)
-
10-Formyl-5,8-dideazafolate (10-CHO-DDF)
-
This compound
-
0.1 M HEPES buffer (pH 7.5)
-
UV-transparent 96-well plate
-
Spectrophotometer plate reader
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing 30 µM α,β-GAR and 5.4 µM 10-CHO-DDF in 0.1 M HEPES buffer (pH 7.5).
-
Prepare various concentrations of this compound (dissolved in DMSO) to be tested.
-
In a UV-transparent 96-well plate, add the reaction mixture and the different concentrations of Lometrexol. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding 20 nM of purified GARFT enzyme to each well.
-
Immediately measure the change in absorbance at 295 nm at regular intervals (e.g., every 15 seconds) for 20 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each Lometrexol concentration.
-
Determine the Ki (inhibition constant) value for Lometrexol by fitting the data to an appropriate enzyme inhibition model.
-
Visualizations
References
- 1. Phase I study of the antipurine antifolate lometrexol (DDATHF) with folinic acid rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activities of and mechanisms of resistance to antifol antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
Lometrexol hydrate stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Lometrexol hydrate. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound prepared in organic solvents such as DMSO or DMF should be stored in tightly sealed vials. For optimal stability, store at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q3: Can I store this compound in an aqueous solution?
A3: It is strongly advised not to store this compound in aqueous solutions for any extended period. Aqueous solutions should be prepared fresh for immediate use and should not be stored for more than one day.[4] The compound has limited stability in aqueous buffers.
Q4: What are the recommended solvents for preparing this compound stock solutions?
A4: this compound is soluble in DMSO (up to 20 mg/mL) and DMF (up to 5 mg/mL). For experiments requiring a buffer, a stock solution can be first prepared in DMSO and then diluted with the aqueous buffer of choice, for instance, PBS (pH 7.2).
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected activity in cell-based assays. | Degradation of this compound in aqueous media. | Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid storing the compound in aqueous solutions. |
| Improper storage of stock solutions. | Ensure stock solutions in DMSO or DMF are stored at -80°C or -20°C and are not subjected to frequent freeze-thaw cycles. Use aliquots for single experiments. | |
| Inaccurate initial concentration of the stock solution. | Verify the concentration of your stock solution using a validated analytical method, such as HPLC-UV. | |
| Precipitation observed when diluting a DMSO stock solution into an aqueous buffer. | The solubility limit of this compound in the final aqueous solution has been exceeded. | Increase the proportion of DMSO in the final solution if your experimental system allows. Alternatively, prepare a more dilute stock solution in DMSO before further dilution into the aqueous buffer. Ensure the final concentration in the aqueous medium does not exceed its solubility limit (approximately 0.5 mg/ml in a 1:1 solution of DMSO:PBS pH 7.2). |
| Change in the color or appearance of the solid compound or solution. | Potential degradation of the compound. | Do not use the compound if any change in its physical appearance is observed. Discard the material and use a fresh, properly stored sample. |
Data Summary
Storage and Stability Data
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years | Long-term storage. |
| Stock Solution (in DMSO/DMF) | -80°C | 6 months | Recommended for longer-term solution storage. |
| Stock Solution (in DMSO/DMF) | -20°C | 1 month | Suitable for shorter-term solution storage. |
| Aqueous Solution | Room Temperature / 4°C | ≤ 1 day | Not recommended for storage; prepare fresh. |
Solubility Data
| Solvent | Solubility |
| DMSO | ~20 mg/mL |
| DMF | ~5 mg/mL |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the solid compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the solid completely. If necessary, sonicate for a short period.
-
Aliquot the stock solution into single-use, light-protecting vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol for Stability Testing using HPLC (General Guideline)
Note: A specific stability-indicating HPLC method for this compound is not publicly available. The following is a general protocol that can be adapted.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at the λmax of Lometrexol (224, 279 nm).
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Forced Degradation Studies (to identify potential degradation products):
-
Acidic Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C for various time points.
-
Alkaline Hydrolysis: Incubate the drug solution in 0.1 M NaOH at 60°C for various time points.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).
-
Photodegradation: Expose the drug solution to UV light.
-
-
Analysis:
-
Inject the prepared samples and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Visualizations
References
Addressing mucositis and thrombocytopenia with Lometrexol hydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing mucositis and thrombocytopenia associated with the use of Lometrexol hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antifolate drug that primarily acts by inhibiting glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1][2] This inhibition depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis. The disruption of purine synthesis leads to cell cycle arrest, primarily in the S phase, and subsequently induces apoptosis in rapidly proliferating cells, such as cancer cells.[1]
Q2: Why are mucositis and thrombocytopenia the major dose-limiting toxicities of this compound?
Mucositis and thrombocytopenia are the primary dose-limiting toxicities of Lometrexol because the drug's mechanism of action also affects rapidly dividing healthy cells, such as those in the bone marrow and the mucosal lining of the gastrointestinal tract.[1][3] The inhibition of purine synthesis in these tissues impairs their ability to regenerate, leading to mucosal damage (mucositis) and a reduction in platelet production (thrombocytopenia).
Q3: How can Lometrexol-induced mucositis and thrombocytopenia be mitigated?
Clinical and preclinical studies have shown that the toxicity of Lometrexol can be significantly reduced by the co-administration of folic acid or folinic acid (leucovorin). Folic acid supplementation helps to replenish the folate pool in normal tissues, thereby reducing the antiproliferative effects of Lometrexol in these cells without compromising its anti-tumor activity. Leucovorin rescue, administered after Lometrexol, provides a reduced folate source that can bypass the metabolic block caused by the drug.
Q4: What is meant by the "cumulative toxicity" of Lometrexol?
Cumulative toxicity refers to the observation that the adverse effects of Lometrexol, particularly myelosuppression (including thrombocytopenia), can worsen with repeated administration. This is thought to be due to the intracellular retention of Lometrexol and its polyglutamated forms, which are more potent inhibitors of GARFT.
Troubleshooting Guides
Issue: Unexpectedly High Levels of Mucositis and Thrombocytopenia in Preclinical Models
Possible Cause 1: Inadequate Folic Acid Supplementation
-
Troubleshooting: Ensure that the diet of the animal models contains an adequate and consistent level of folic acid. Low-folate diets have been shown to dramatically increase the sensitivity to Lometrexol's toxic effects. For in vitro experiments, ensure that the cell culture medium contains a physiological concentration of folic acid.
Possible Cause 2: Dosing Schedule and Administration
-
Troubleshooting: The toxicity of Lometrexol is schedule-dependent. Review the dosing regimen. Continuous or frequent administration may lead to higher cumulative toxicity. Consider adjusting the schedule to allow for recovery of normal tissues between doses.
Possible Cause 3: Animal Strain or Cell Line Sensitivity
-
Troubleshooting: Different animal strains or cell lines may have varying sensitivities to antifolate drugs due to differences in folate metabolism or drug transport. If possible, test the compound in a different model or cell line to assess if the observed toxicity is model-specific.
Issue: Inconsistent Results in GARFT Inhibition Assays
Possible Cause 1: Reagent Quality and Preparation
-
Troubleshooting: Ensure the purity and stability of this compound and other reagents. Lometrexol solutions should be freshly prepared. The substrate, α,β-glycinamide ribonucleotide (GAR), can be unstable; verify its integrity.
Possible Cause 2: Assay Conditions
-
Troubleshooting: The GARFT inhibition assay is sensitive to pH and temperature. Maintain consistent assay conditions (e.g., pH 7.5, 37°C) as described in established protocols. Ensure that the DMSO concentration from the antifolate stock solution does not exceed a level that inhibits the enzyme.
Possible Cause 3: Enzyme Activity
-
Troubleshooting: Verify the activity of the recombinant human GARFTase enzyme. If the enzyme activity is low, the assay window will be reduced, making it difficult to accurately determine IC50 values.
Data on Lometrexol-Induced Toxicity
The following tables summarize data from clinical trials investigating the dose-limiting toxicities of Lometrexol and the impact of folic acid supplementation.
Table 1: Dose-Escalation of Lometrexol and Associated Toxicities (Without Folic Acid Rescue)
| Lometrexol Dose | Total Dose per Cycle | Dose-Limiting Toxicity Observed |
| 4 mg/m²/day for 3 days | 12 mg/m² | Cumulative early stomatitis and delayed thrombocytopenia |
Table 2: Recommended Dosing and Observed Toxicities with Folic Acid Supplementation
| Lometrexol Dose | Folic Acid Supplementation | Maximum Tolerated Dose (MTD) | Primary Dose-Limiting Toxicities |
| Escalating Doses | Daily Oral Folic Acid | Identified by frequent dose omission | Thrombocytopenia and mucositis |
| 10.4 mg/m²/week (i.v.) | 3 mg/m²/day (oral) | Recommended Phase II Dose | Tolerable with this regimen |
Table 3: Lometrexol with Folinic Acid Rescue
| Lometrexol Dose | Folinic Acid Rescue Regimen | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicity |
| Up to 60 mg/m² (single dose) | 15 mg oral, four times a day (days 7-9) | 60 mg/m² | Anemia |
Experimental Protocols
In Vitro GARFT Inhibition Assay
This protocol is adapted from established spectrophotometric methods for measuring GARFTase activity.
Materials:
-
Recombinant human GARFTase
-
α,β-glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (10-CHO-DDF)
-
This compound
-
HEPES buffer (0.1 M, pH 7.5)
-
DMSO
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution to test a range of concentrations.
-
In a 96-well plate, prepare a 150 µL reaction mixture containing:
-
30 µM α,β-GAR
-
5.4 µM 10-CHO-DDF
-
Varying concentrations of Lometrexol (or DMSO for control)
-
0.1 M HEPES buffer (pH 7.5)
-
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding 150 µL of 20 nM GARFTase solution (or buffer for blank).
-
Immediately measure the increase in absorbance at 295 nm, which corresponds to the production of 5,8-dideazatetrahydrofolate.
-
Monitor the absorbance kinetically over a set period.
-
Calculate the rate of reaction and determine the IC50 of Lometrexol.
Quantification of Intracellular Lometrexol and its Polyglutamates by HPLC
This protocol is based on a published HPLC method with fluorescence detection.
Materials:
-
Cultured cells treated with Lometrexol
-
Phosphate-buffered saline (PBS)
-
Ammonium formate
-
Perchloric acid
-
Manganese dioxide (MnO₂)
-
C18 reversed-phase HPLC column
-
Acetonitrile
-
Ammonium formate buffer (0.1%, pH 7.0)
-
Fluorescence detector
Procedure:
-
Cell Lysis and Protein Precipitation:
-
After treatment, wash the cells with ice-cold PBS and harvest.
-
Lyse the cells and acidify the lysate to pH 3.5 with ammonium formate to dissociate Lometrexol from proteins.
-
Precipitate proteins with perchloric acid and centrifuge to collect the supernatant.
-
-
Oxidation to a Fluorescent Derivative:
-
Add MnO₂ to the protein-free supernatant.
-
Heat at 90°C for 10 minutes to oxidize Lometrexol and its polyglutamates to their fluorescent derivatives.
-
-
HPLC Analysis:
-
Inject the oxidized sample onto a C18 reversed-phase column.
-
Elute with a gradient of acetonitrile in 0.1% ammonium formate (pH 7.0).
-
Detect the fluorescent derivatives using a fluorescence detector.
-
-
Quantification:
-
Use a standard curve prepared with known concentrations of Lometrexol to quantify the parent drug and its polyglutamates.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro GARFT inhibition assay.
References
- 1. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific and sensitive high-performance liquid chromatographic method with fluorescence detection for measurement of lometrexol and its polyglutamates in biologic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of the antipurine antifolate lometrexol (DDATHF) with folinic acid rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lometrexol Hydrate Delivery to Tumor Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the delivery of Lometrexol hydrate to tumor tissues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antifolate antimetabolite. Its primary mechanism of action is the potent inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1] By inhibiting GARFT, Lometrexol disrupts DNA synthesis, leading to cell cycle arrest in the S phase and subsequent apoptosis in rapidly proliferating cells, such as cancer cells.[1][2]
Q2: Why is folic acid supplementation important when administering this compound?
A2: Early clinical development of Lometrexol was hampered by severe and cumulative toxicities, particularly myelosuppression.[3][4] Preclinical and clinical studies have shown that low-dose folic acid supplementation can significantly mitigate these toxicities without compromising the antitumor activity of Lometrexol. It is crucial to optimize the folic acid dosage, as excessive levels can reverse the antitumor effects.
Q3: What are the main challenges in delivering this compound effectively to tumor tissues?
A3: The primary challenges include:
-
Systemic Toxicity: As with many chemotherapeutics, achieving a high concentration of Lometrexol at the tumor site without causing significant toxicity to healthy tissues is a major hurdle.
-
Drug Resistance: Tumor cells can develop resistance to antifolates like Lometrexol through various mechanisms, including impaired drug uptake, increased drug efflux, or alterations in the target enzyme (GARFT).
-
Physicochemical Properties: The solubility and stability of this compound can influence its formulation and in vivo behavior. Enhancing solubility is often a key step in developing effective delivery systems.
-
Tumor Microenvironment: The unique characteristics of the tumor microenvironment, such as dense extracellular matrix and high interstitial fluid pressure, can impede drug penetration into the tumor mass.
Q4: What are the promising strategies for enhancing this compound delivery to tumors?
A4: Nanoparticle-based drug delivery systems are a leading strategy. These systems can exploit the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting. Furthermore, nanoparticles can be actively targeted to tumor cells by decorating their surface with ligands that bind to receptors overexpressed on cancer cells, such as the folate receptor. Liposomes and polymeric nanoparticles are common platforms for this purpose.
Troubleshooting Guides
Formulation of this compound Nanoparticles
| Problem | Possible Cause | Suggested Solution |
| Low Encapsulation Efficiency | Poor solubility of Lometrexol in the chosen solvent system. | Optimize the solvent system. Consider using a co-solvent approach. For liposomes, ensure the pH of the hydration buffer facilitates drug encapsulation. For polymeric nanoparticles, ensure good miscibility between the drug and polymer. |
| Drug leakage during formulation. | For liposomes, select lipids with a higher phase transition temperature (Tm) to create a more rigid bilayer. Optimize the drug-to-lipid ratio. For polymeric nanoparticles, select a polymer with strong interaction with the drug. | |
| Poor Nanoparticle Stability (Aggregation/Fusion) | Suboptimal surface charge or steric stabilization. | For liposomes, incorporate charged lipids (e.g., phosphatidylserine) to increase electrostatic repulsion. For both liposomes and polymeric nanoparticles, incorporate a PEGylated lipid or polymer to provide steric hindrance. |
| Inappropriate storage conditions. | Store nanoparticles at the recommended temperature (often 4°C) and protect from light. Conduct stability studies at different temperatures to determine the optimal storage conditions. | |
| Inconsistent Particle Size | Inconsistent energy input during size reduction. | Standardize the sonication or extrusion parameters (e.g., time, power, number of cycles). Ensure consistent temperature during the process. |
| Issues with the manufacturing process. | For nanoprecipitation, control the rate of addition of the organic phase to the aqueous phase and the stirring speed. |
In Vivo Experiments in Tumor Models
| Problem | Possible Cause | Suggested Solution |
| Low Tumor Accumulation of Nanoparticles | Rapid clearance by the reticuloendothelial system (RES). | Ensure adequate PEGylation of the nanoparticle surface to create a "stealth" effect and prolong circulation time. |
| Poor EPR effect in the chosen tumor model. | Select a tumor model known to have a significant EPR effect. The EPR effect can be heterogeneous and vary between tumor types. | |
| Inefficient active targeting. | Confirm the overexpression of the target receptor (e.g., folate receptor) in the chosen cell line and tumor model. Optimize the density of the targeting ligand on the nanoparticle surface. | |
| High Toxicity in Animal Models | Premature drug release from the nanoparticle. | Re-evaluate the stability of the nanoparticle formulation in biological fluids (e.g., serum). Consider using cross-linking agents for polymeric nanoparticles or more stable lipid compositions for liposomes. |
| Inherent toxicity of the nanoparticle components. | Conduct toxicity studies with the "empty" nanoparticles (without the drug) to assess the biocompatibility of the carrier itself. | |
| Inconsistent Therapeutic Efficacy | Heterogeneity of the tumor microenvironment. | Use orthotopic tumor models, which better recapitulate the natural tumor microenvironment compared to subcutaneous models. |
| Development of drug resistance. | Investigate potential resistance mechanisms, such as upregulation of drug efflux pumps (e.g., P-glycoprotein). Consider co-delivery of a resistance modulator. | |
| Difficulty in Quantifying Lometrexol in Tissues | Inefficient extraction of the drug from the tissue homogenate. | Optimize the tissue homogenization and drug extraction protocol. A validated HPLC method with fluorescence detection is available for the quantification of Lometrexol. |
| Low drug concentration in the tissue. | Ensure a sufficient dose was administered and that the biodistribution timeline allows for peak tumor accumulation. |
Experimental Protocols
Preparation of Folate-Targeted Liposomal this compound
This protocol is a general guideline and should be optimized for specific experimental needs.
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
DSPE-PEG(2000)-Folate
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Hydration:
-
Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) and a small percentage of DSPE-PEG(2000)-Folate in a chloroform/methanol mixture in a round-bottom flask.
-
Add this compound to the lipid solution.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC). This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated Lometrexol by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the Lometrexol content using HPLC.
-
In Vivo Biodistribution Study in a Mouse Xenograft Model
Animal Model:
-
Athymic nude mice bearing subcutaneous or orthotopic tumors (e.g., from a cell line known to overexpress the folate receptor).
Procedure:
-
Administration:
-
Administer the folate-targeted liposomal Lometrexol and a non-targeted liposomal control intravenously via the tail vein. A group receiving free Lometrexol should also be included.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 2, 6, 24, and 48 hours) post-injection, euthanize the mice.
-
Collect blood and harvest major organs (tumor, liver, spleen, kidneys, heart, lungs).
-
-
Drug Quantification:
-
Weigh each tissue sample.
-
Homogenize the tissues in a suitable buffer.
-
Extract Lometrexol from the tissue homogenates.
-
Quantify the concentration of Lometrexol in each tissue using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the tumor accumulation of the targeted liposomes to the non-targeted control and free drug.
-
Visualizations
Caption: this compound's mechanism of action.
References
- 1. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Barriers to drug delivery in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Lometrexol Hydrate and Other GARFT Inhibitors for Cancer Research
In the landscape of cancer therapeutics, targeting the de novo purine biosynthesis pathway presents a compelling strategy to impede the proliferation of cancer cells. A key enzyme in this pathway, glycinamide ribonucleotide formyltransferase (GARFT), has been the focus of drug development, leading to the emergence of several potent inhibitors. This guide provides a detailed comparison of Lometrexol hydrate with other notable GARFT inhibitors, including Pemetrexed, LY309887, and AG2034, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Introduction to GARFT Inhibition
The de novo purine biosynthesis pathway is a fundamental cellular process responsible for the synthesis of purine nucleotides, the building blocks of DNA and RNA. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for their survival and growth. GARFT catalyzes a crucial step in this pathway, making it an attractive target for anticancer therapies. By inhibiting GARFT, these drugs disrupt DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Lometrexol (also known as DDATHF) was one of the first specific and potent inhibitors of GARFT to be clinically investigated.[1][2] While it demonstrated significant antitumor activity, its clinical development was hampered by delayed and cumulative toxicity.[1][2] This led to the development of second-generation GARFT inhibitors with potentially improved therapeutic profiles.
Comparative Performance of GARFT Inhibitors
The following tables summarize the quantitative data on the inhibitory activity, cellular potency, and clinical aspects of this compound and other selected GARFT inhibitors.
Table 1: In Vitro GARFT Enzyme Inhibition
| Inhibitor | Target(s) | Ki for GARFT (nM) | Reference |
| Lometrexol | GARFT | ~58.5 | |
| LY309887 | GARFT | 6.5 | |
| AG2034 | GARFT | 28 | |
| Pemetrexed | TS, DHFR, GARFT | Weaker inhibition |
Ki (Inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition.
Table 2: In Vitro Cellular Potency (IC50)
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Lometrexol | CCRF-CEM | 2.9 | |
| LY309887 | CCRF-CEM | 9.9 | |
| AG2034 | L1210 | 4 | |
| AG2034 | CCRF-CEM | 2.9 | |
| Pemetrexed | SNU-601 (Gastric Cancer) | 17 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 3: Clinical and Preclinical Observations
| Inhibitor | Key Clinical/Preclinical Findings | Reference |
| Lometrexol | Showed antitumor activity but with delayed cumulative toxicity (thrombocytopenia, mucositis). Folic acid supplementation can reduce toxicity. | |
| LY309887 | More potent GARFT inhibitor than Lometrexol in vitro and more potent at inhibiting tumor growth in vivo in some models. | |
| AG2034 | Showed in vivo antitumor activity in various murine and human xenograft models. Dose-limiting toxicities included anemia, thrombocytopenia, and mucositis. | |
| Pemetrexed | A multi-targeted antifolate with primary activity against thymidylate synthase (TS) and weaker inhibition of GARFT and dihydrofolate reductase (DHFR). Approved for mesothelioma and non-small cell lung cancer. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of GARFT inhibitors.
GARFT Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of a compound against the GARFT enzyme.
Methodology: A spectrophotometric assay is commonly used to measure GARFT activity. The assay measures the rate of conversion of the cofactor 10-formyl-5,8-dideazafolate (10-CHO-DDF) to 5,8-dideazafolate in the presence of the substrate glycinamide ribonucleotide (GAR).
-
Reaction Mixture Preparation: A reaction mixture is prepared containing GAR, 10-CHO-DDF, and varying concentrations of the inhibitor in a suitable buffer (e.g., 0.1 M HEPES, pH 7.5).
-
Incubation: The mixture is pre-incubated at 37°C in a UV-transparent 96-well plate.
-
Initiation of Reaction: The reaction is initiated by adding a solution of purified recombinant human GARFT enzyme.
-
Data Acquisition: The change in absorbance at 295 nm is monitored at regular intervals over a period of time (e.g., 20 minutes) using a microplate reader. The rate of the reaction is proportional to the GARFT activity.
-
Data Analysis: The initial reaction rates at different inhibitor concentrations are used to calculate the Ki value using appropriate enzyme kinetic models.
Cell Proliferation (MTT) Assay
Objective: To determine the cytotoxic effect (IC50) of a compound on cancer cell lines.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1,000 to 100,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the GARFT inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 2-4 hours) at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., SDS-HCl solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each inhibitor concentration, and the IC50 value is determined by plotting a dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of a GARFT inhibitor in a living organism.
Methodology: This protocol involves the implantation of human tumor cells into immunodeficient mice to create a tumor model that can be used to test the efficacy of anticancer drugs.
-
Cell Preparation: Human cancer cells are cultured and harvested during their exponential growth phase. The cells are then resuspended in a suitable medium (e.g., serum-free medium or PBS) at a specific concentration (e.g., 5 x 106 cells/100 µL).
-
Tumor Implantation: A specific number of cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Measurement: The tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Drug Administration: Once the tumors reach a certain size, the mice are randomized into control and treatment groups. The GARFT inhibitor is administered to the treatment group according to a specific dose and schedule (e.g., intraperitoneal injection daily for a set number of days).
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The efficacy of the treatment is evaluated by comparing the tumor growth in the treated group to the control group. Other parameters such as body weight and signs of toxicity are also monitored.
-
Data Analysis: The data is analyzed to determine the extent of tumor growth inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the de novo purine biosynthesis pathway and a typical experimental workflow for evaluating GARFT inhibitors.
Conclusion
This compound was a pioneering GARFT inhibitor that demonstrated the therapeutic potential of targeting the de novo purine biosynthesis pathway. While its clinical utility was limited by toxicity, it paved the way for the development of second-generation inhibitors like LY309887 and AG2034, which exhibit enhanced potency in preclinical models. Pemetrexed, a multi-targeted antifolate, also includes GARFT inhibition in its mechanism of action, although it is not its primary target.
The choice of a GARFT inhibitor for research or therapeutic development will depend on the specific context, including the cancer type, the desired potency, and the tolerance for potential side effects. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions and to design further experiments to elucidate the full potential of this class of anticancer agents.
References
A Comparative Analysis of Lometrexol Hydrate and Second-Generation Antifolates in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Lometrexol hydrate against prominent second-generation antifolates—Pemetrexed, Raltitrexed, and Pralatrexate. This analysis is supported by preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Antifolates are a cornerstone of chemotherapy, disrupting the metabolic pathways dependent on folic acid, which are crucial for the synthesis of nucleotides and subsequent cell proliferation. While first-generation antifolates like methotrexate laid the groundwork, newer agents have been developed to offer improved efficacy, selectivity, and safety profiles. This guide delves into the comparative performance of this compound, a specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), and three key second-generation antifolates that target different enzymes in the folate pathway.
Mechanism of Action: A Divergence in Targets
The efficacy of these antifolates stems from their distinct molecular targets within the folate metabolism pathway.
-
This compound is an antipurine antifolate that specifically inhibits GARFT, a critical enzyme in the de novo purine synthesis pathway.[1][2][3] By blocking this step, Lometrexol depletes the intracellular pool of purines, leading to the inhibition of DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.[4]
-
Pemetrexed is a multi-targeted antifolate that inhibits not only GARFT but also thymidylate synthase (TS) and dihydrofolate reductase (DHFR).[5] This broad-spectrum inhibition disrupts both purine and pyrimidine synthesis, contributing to its wide range of antitumor activity.
-
Raltitrexed is a potent and specific inhibitor of thymidylate synthase (TS). Inhibition of TS leads to the depletion of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, inducing "thymineless death" in cancer cells.
-
Pralatrexate is a potent inhibitor of dihydrofolate reductase (DHFR). By inhibiting DHFR, Pralatrexate prevents the regeneration of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate. It is designed for enhanced cellular uptake and polyglutamylation, leading to prolonged intracellular retention and activity.
Comparative Efficacy: Preclinical Data
Direct head-to-head clinical trials comparing this compound with all three second-generation antifolates are limited. However, preclinical studies provide valuable insights into their relative potency and efficacy in various cancer cell lines and xenograft models.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cell growth. The following tables summarize the IC50 values for this compound and the second-generation antifolates in various cancer cell lines. It is important to note that these values can vary depending on the cell line and experimental conditions.
| This compound | Cell Line | IC50 (nM) | Reference |
| CCRF-CEM (Leukemia) | 2.9 | ||
| Pemetrexed | Cell Line | IC50 (nM) | Reference |
| A549 (NSCLC) | 1820 | ||
| HCC827 (NSCLC) | 1540 | ||
| H1975 (NSCLC) | 3370 | ||
| SNU-601 (Gastric) | 17 | ||
| H2052 (Mesothelioma) | >200 | ||
| Raltitrexed | Cell Line | IC50 (nM) | Reference |
| L1210 (Leukemia) | 9 | ||
| HepG2 (Hepatocellular Carcinoma) | 78.9 | ||
| Pralatrexate | Cell Line | IC50 (nM) | Reference |
| H9 (T-cell lymphoma) | 2-5.5 | ||
| Lymphoma Cell Lines (various) | 3-5 | ||
| H2052 (Mesothelioma) | 0.625 | ||
| NCI-H460 (NSCLC) | 45 (Ki value for DHFR inhibition) |
In Vivo Antitumor Activity
A preclinical study directly compared the in vivo efficacy of pralatrexate, methotrexate, and pemetrexed in non-small cell lung cancer (NSCLC) xenograft models.
| Drug | Dose | Tumor Growth Inhibition (TGI) in NCI-H460 Xenograft | TGI in MV522 Xenograft | Reference |
| Pralatrexate | 2 mg/kg | 52% | 38% | |
| Methotrexate | 2 mg/kg | Inactive | Inactive | |
| Pemetrexed | 150 mg/kg | Inactive | Inactive |
These results suggest that in these specific NSCLC models, pralatrexate demonstrated superior tumor growth inhibition compared to both methotrexate and pemetrexed at the tested doses.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of drugs on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the antifolate drug (e.g., this compound, Pemetrexed, Raltitrexed, or Pralatrexate) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This enzymatic assay is used to determine the inhibitory potential of drugs against DHFR.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human DHFR enzyme, its substrate dihydrofolate, and the cofactor NADPH in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., Pralatrexate, Pemetrexed) to the reaction mixture.
-
Reaction Initiation: Initiate the enzymatic reaction.
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations and determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.
In Vivo Xenograft Model for Antitumor Efficacy
This model is used to evaluate the in vivo efficacy of anticancer drugs.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize the mice into different treatment groups (vehicle control and drug-treated groups). Administer the antifolate drugs via an appropriate route (e.g., intraperitoneal or intravenous injection) at specified doses and schedules.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
Signaling Pathways and Cellular Consequences
The inhibition of their respective target enzymes by this compound and second-generation antifolates triggers a cascade of downstream events, ultimately leading to cell death.
This compound: Inhibition of Purine Synthesis
Caption: this compound inhibits GARFT, blocking purine synthesis and leading to apoptosis.
Second-Generation Antifolates: Diverse Mechanisms Leading to a Common Outcome
Caption: Second-generation antifolates disrupt nucleotide synthesis through distinct targets.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: A typical workflow for determining the in vitro cytotoxicity of an antifolate.
Conclusion
This compound and second-generation antifolates represent a diverse group of chemotherapeutic agents with distinct mechanisms of action and efficacy profiles. While Lometrexol specifically targets purine synthesis via GARFT inhibition, second-generation agents like Pemetrexed, Raltitrexed, and Pralatrexate inhibit a broader range of or different key enzymes in folate metabolism. Preclinical data suggests that the relative potency of these agents is highly dependent on the specific cancer cell type and its molecular characteristics, such as the expression levels of target enzymes and drug transporters. Pralatrexate, in particular, has shown superior preclinical efficacy in some models, which is attributed to its enhanced cellular uptake and polyglutamylation. Further head-to-head comparative studies are warranted to fully elucidate the relative clinical efficacy of this compound against these second-generation antifolates in various cancer types. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret studies aimed at further characterizing and comparing these important anticancer agents.
References
- 1. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytotoxic effects of pemetrexed in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Lometrexol Hydrate: A Comparative Analysis of Antitumor Activity in Xenograft Models
In the landscape of cancer chemotherapy, antifolates represent a cornerstone of treatment, targeting the metabolic pathways essential for cancer cell proliferation. Lometrexol hydrate, a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), has demonstrated significant antitumor activity in preclinical studies.[1][2] This guide provides a comparative analysis of this compound's efficacy in xenograft models against other established antifolate agents, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.
Mechanism of Action: Targeting Purine Synthesis
Lometrexol distinguishes itself from many other antifolates through its specific mechanism of action. It primarily inhibits GARFT, a key enzyme in the de novo purine synthesis pathway.[1][2] This inhibition leads to a depletion of purine nucleotides, which are essential building blocks for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells.
In contrast, other widely used antifolates target different enzymes within the folate metabolism pathway. Methotrexate and Pralatrexate are potent inhibitors of dihydrofolate reductase (DHFR), while Pemetrexed and Raltitrexed primarily target thymidylate synthase (TS). Pemetrexed is also known to inhibit DHFR and GARFT, albeit to a lesser extent than its primary target. The distinct targets within this critical metabolic pathway underscore the potential for differential efficacy and toxicity profiles among these agents.
Comparative Antitumor Efficacy in Xenograft Models
The following tables summarize the antitumor activity of this compound and its alternatives in various human tumor xenograft models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental design, including the specific cell line, mouse strain, drug dosage, and administration schedule.
Table 1: Antitumor Activity of this compound in Xenograft Models
| Tumor Model | Dosing Regimen | Key Findings |
| C3H Mammary Murine Tumor | Not specified | More potent at inhibiting tumor growth compared to a second-generation GARFT inhibitor. |
| Colon Xenografts | Not specified | Demonstrated excellent efficacy. |
| Pancreatic Human Xenografts | Not specified | Showed significant antitumor activity. |
Table 2: Antitumor Activity of Pemetrexed in Xenograft Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| Non-Small Cell Lung Carcinoma (H460) | 100 mg/kg, i.p., daily for 5 days, for 2 weeks | Additive tumor growth delay when combined with gemcitabine. |
| Breast Cancer (MX-1) | Not specified | Additive tumor growth delay when combined with paclitaxel or doxorubicin. |
Table 3: Antitumor Activity of Methotrexate in Xenograft Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| Breast Cancer (MX-1) | Not specified | Additive tumor growth delay when combined with 5-fluorouracil. |
Table 4: Antitumor Activity of Raltitrexed (Tomudex) in Xenograft Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| Non-Small Cell Lung Carcinoma (H460) | Not specified | Effective in combination with radiation therapy. |
Table 5: Antitumor Activity of Pralatrexate in Xenograft Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| Non-Small Cell Lung Carcinoma (NCI-H460) | Not specified | Superior anti-tumor activity compared to methotrexate and pemetrexed. |
| Non-Small Cell Lung Carcinoma (MV522) | Not specified | Superior anti-tumor activity compared to methotrexate and pemetrexed. |
Experimental Protocols
The following section outlines a generalized protocol for evaluating the antitumor activity of antifolates in a subcutaneous xenograft model. Specific details for each drug, where available, are provided.
General Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon cancer, A549 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Models: Female athymic nude mice (4-6 weeks old) are used for tumor implantation. Animals are housed in a pathogen-free environment with access to sterile food and water ad libitum.
-
Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS or media) at a concentration of 5-10 x 10^6 cells/100 µL. The cell suspension is then subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Drug Administration:
-
This compound: Administration is typically via intraperitoneal (i.p.) injection. A potential starting dose, based on clinical studies, could be in the range of 4 mg/m² daily for a set number of days.[1] Folinic acid rescue may be required to mitigate toxicity.
-
Pemetrexed: Administered i.p. at doses ranging from 100-200 mg/kg on various schedules (e.g., daily for 5 days).
-
Methotrexate: Administered i.p. Dosing can vary significantly based on the study design.
-
Raltitrexed: Administered i.p.
-
Pralatrexate: Administered i.p.
-
-
Efficacy and Toxicity Assessment:
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., histological or molecular analysis).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by these antifolates and a general workflow for a comparative xenograft study.
Caption: Antifolate mechanisms of action in nucleotide synthesis pathways.
Caption: General experimental workflow for a comparative xenograft study.
Conclusion
This compound demonstrates promising antitumor activity in preclinical xenograft models, particularly in solid tumors such as colon and pancreatic cancer. Its unique mechanism of targeting GARFT provides a distinct therapeutic approach compared to other antifolates that primarily inhibit DHFR or TS. The comparative data, while not from head-to-head trials, suggest that lometrexol's efficacy is comparable to that of established agents in certain tumor types. Further research with standardized protocols and direct comparative studies in a broader range of xenograft models is warranted to fully elucidate the therapeutic potential of this compound in the clinical setting. This guide provides a foundational framework for researchers to design and execute such studies, contributing to the advancement of antifolate-based cancer therapies.
References
Navigating Antifolate Resistance: A Comparative Analysis of Lometrexol Hydrate
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among antifolate drugs is critical for the design of effective cancer chemotherapeutics. This guide provides a comparative analysis of Lometrexol hydrate against other antifolates, supported by experimental data and detailed methodologies, to illuminate its performance in the context of acquired resistance.
Lometrexol (also known as DDATHF) is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1] By blocking this pathway, Lometrexol effectively halts DNA replication and induces cell cycle arrest, leading to cancer cell death.[1] A distinguishing feature of Lometrexol is its activity against tumors that have developed resistance to other antifolates, such as methotrexate.[2] However, its efficacy can be influenced by various cellular resistance mechanisms.
Comparative Efficacy of Lometrexol and Other Antifolates
The cytotoxic activity of Lometrexol and other antifolates is typically quantified by their half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%. The following tables summarize the IC50 values of Lometrexol and comparator antifolates in different cancer cell lines, including those with acquired resistance to methotrexate.
| Drug | Cell Line | IC50 (nM) | Reference |
| Lometrexol | CCRF-CEM (Human T-lymphoblast leukemia) | 2.9 | [3] |
| LY309887 | CCRF-CEM (Human T-lymphoblast leukemia) | 9.9 | [3] |
Table 1: Comparative IC50 Values of GARFT Inhibitors in a Sensitive Cell Line. This table highlights the high potency of Lometrexol against the human leukemia cell line CCRF-CEM.
| Cell Line | Methotrexate (MTX) Resistance Factor | Cross-Resistance to Trimetrexate | Cross-Resistance to Metoprine | Cross-Resistance to CB3717 |
| RAJI/MTX-R | 290-fold | Significant | Significant | Minor (5-fold) |
| CCRF-CEM/MTX-R | 210-fold | No (Collateral Sensitivity) | No (Collateral Sensitivity) | - |
| SAOS-2/MTX-R | 200-fold | No | - | - |
| WI-L2/m4 | 13,000-fold | Significant | Significant | Minor (15-fold) |
Table 2: Patterns of Cross-Resistance in Methotrexate-Resistant Cell Lines. This table, adapted from a study on various MTX-resistant cell lines, demonstrates that the pattern of cross-resistance to other antifolates is dependent on the specific mechanism of methotrexate resistance. For instance, cell lines with amplified dihydrofolate reductase (DHFR), the target of methotrexate, show significant cross-resistance to other DHFR inhibitors like trimetrexate and metoprine. Conversely, lines with impaired methotrexate transport can exhibit collateral sensitivity to lipophilic antifolates that enter cells via passive diffusion.
| Antifolate | Primary Target(s) | Common Resistance Mechanisms |
| Lometrexol | GARFT | Decreased FPGS activity, Altered GARFT |
| Methotrexate | DHFR | DHFR amplification or mutation, Impaired transport (RFC), Decreased FPGS activity |
| Pemetrexed | TS, DHFR, GARFT | Alterations in target enzymes, Impaired transport (RFC), Decreased FPGS activity |
| Raltitrexed | TS | TS amplification or mutation, Decreased FPGS activity |
| Trimetrexate | DHFR | DHFR amplification or mutation, P-glycoprotein efflux |
Table 3: Overview of Antifolate Drugs, Their Targets, and Resistance Mechanisms. This table provides a summary of the primary cellular targets and common mechanisms of resistance for Lometrexol and other frequently studied antifolates.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for key experiments are provided below.
Establishment of Antifolate-Resistant Cell Lines
This protocol describes a common method for generating drug-resistant cancer cell lines in vitro through continuous exposure to escalating drug concentrations.
-
Initial IC50 Determination: Determine the initial IC50 of the parental cell line to the selective antifolate (e.g., methotrexate) using a standard cytotoxicity assay such as the Sulforhodamine B (SRB) assay.
-
Continuous Exposure: Culture the parental cells in medium containing the antifolate at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the antifolate in the culture medium. A common strategy is to double the concentration at each step.
-
Monitoring and Selection: Continuously monitor the cells for viability and growth. Select the surviving cell populations and expand them.
-
Resistance Confirmation: After several months of continuous culture under drug pressure, confirm the level of resistance by determining the new IC50 of the resistant cell line and comparing it to the parental line. A significant increase in the IC50 value indicates the successful establishment of a resistant cell line.
-
Cryopreservation: It is crucial to cryopreserve cells at various stages of the selection process to ensure a backup of the cell lines.
Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the antifolate drugs to be tested. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Staining: Wash the plates four times with slow-running tap water and allow them to air-dry. Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry completely.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each drug concentration relative to the untreated control. Plot the data and determine the IC50 value from the dose-response curve.
Visualizing the Mechanisms of Action and Resistance
To better understand the cellular pathways affected by Lometrexol and the mechanisms leading to resistance, the following diagrams are provided.
Caption: Mechanism of action of Lometrexol and other antifolates.
Caption: Key mechanisms of cellular resistance to antifolate drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lometrexol Hydrate and Pemetrexed for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, antimetabolites that target folate metabolism remain a critical class of drugs. This guide provides a detailed comparative analysis of two prominent antifolates: Lometrexol hydrate and Pemetrexed. Both drugs interfere with the synthesis of nucleotides, essential building blocks for DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cancer cells. However, they exhibit distinct mechanisms of action, pharmacokinetic profiles, and clinical applications. This analysis aims to provide an objective comparison supported by experimental data to inform research and drug development efforts.
Chemical and Physical Properties
This compound and Pemetrexed are structurally related to folic acid, enabling their transport into cells via folate receptors and the reduced folate carrier. However, key structural differences underpin their distinct enzyme inhibitory profiles.
| Feature | This compound | Pemetrexed |
| Synonyms | DDATHF hydrate, (6R)-Dideazatetrahydrofolate | Alimta, LY231514 |
| Chemical Formula | C21H25N5O6 • xH2O[1][2][3] | C20H21N5O6[4] |
| Molecular Weight | 443.45 g/mol (anhydrous)[1] | 427.41 g/mol |
| Chemical Structure | Pyrido[2,3-d]pyrimidine core | Pyrrolo[2,3-d]pyrimidine core |
Mechanism of Action: A Tale of Two Antifolates
Both this compound and Pemetrexed function by inhibiting key enzymes in the folate metabolic pathway, ultimately leading to a depletion of nucleotides necessary for DNA and RNA synthesis. However, their target specificities differ significantly.
This compound is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) . GARFT is a crucial enzyme in the de novo purine synthesis pathway. By blocking this step, Lometrexol selectively halts the production of purine nucleotides (adenosine and guanosine), leading to cell cycle arrest and apoptosis. It is also reported to be a potent inhibitor of human Serine hydroxymethyltransferase 1/2 (hSHMT1/2).
Pemetrexed , in contrast, is a multi-targeted antifolate . It inhibits not only GARFT but also thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . The inhibition of TS blocks the synthesis of pyrimidine nucleotides (thymidine), while the inhibition of DHFR depletes the pool of reduced folates required for both purine and pyrimidine synthesis. This broader inhibitory profile disrupts the synthesis of both purines and pyrimidines, leading to a comprehensive shutdown of DNA and RNA production.
Comparative Cytotoxicity
The in vitro cytotoxicity of this compound and Pemetrexed has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | This compound IC50 (nM) | Pemetrexed IC50 (nM) | Reference |
| CCRF-CEM | Human T-lymphoblast leukemia | 2.9 | 9.9 | |
| A549 | Non-small cell lung cancer | - | 1820 ± 170 | |
| HCC827 | Non-small cell lung cancer | - | 1540 ± 300 | |
| H1975 | Non-small cell lung cancer | - | 3370 ± 140 | |
| SNU-601 | Gastric Cancer | - | 17 | |
| SNU-16 | Gastric Cancer | - | 36 | |
| SNU-1 | Gastric Cancer | - | 36 | |
| SNU-484 | Gastric Cancer | - | 310 | |
| Various Pediatric Leukemia/Lymphoma | Leukemia/Lymphoma | - | Median: 155 |
Note: Direct comparative studies across a wide range of cancer cell lines are limited. The data presented is compiled from different studies and should be interpreted with caution.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which in turn influence its efficacy and toxicity.
| Parameter | This compound | Pemetrexed |
| Administration | Intravenous | Intravenous |
| Half-life (t1/2) | t1/2α: 19 ± 7 mint1/2β: 256 ± 96 mint1/2γ: 1170 ± 435 min | 3.5 hours (in patients with normal renal function) |
| Clearance | 1.6 ± 0.6 L/h/m² | 91.8 mL/min (in patients with normal renal function) |
| Volume of Distribution (Vd) | 8.9 ± 4.1 L/m² | 16.1 L |
| Protein Binding | ~78% | ~81% |
| Elimination | Primarily renal excretion (85 ± 16% unchanged in 24h) | Primarily renal excretion (70-90% unchanged in 24h) |
Toxicity Profiles
The clinical utility of both this compound and Pemetrexed has been influenced by their toxicity profiles. Notably, the toxicity of both agents is significantly modulated by folate status.
| Toxicity | This compound | Pemetrexed |
| Dose-Limiting Toxicities | Thrombocytopenia, mucositis | Neutropenia, fatigue, nausea, rash |
| Common Adverse Events | Myelosuppression, mucositis | Fatigue, nausea, vomiting, anorexia, diarrhea, bone marrow suppression, rash |
| Mitigation Strategies | Folic acid supplementation | Folic acid and vitamin B12 supplementation |
Initial clinical development of Lometrexol was hampered by severe and cumulative toxicities. However, subsequent studies demonstrated that co-administration of folic acid could markedly reduce these adverse effects. Similarly, the toxicity of Pemetrexed, particularly hematological and gastrointestinal side effects, is significantly ameliorated by supplementation with folic acid and vitamin B12.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or Pemetrexed and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay
This spectrophotometric assay measures the activity of GARFT by monitoring the production of 5,8-dideazatetrahydrofolate.
Protocol:
-
Prepare a reaction mixture containing α,β-glycinamide ribonucleotide (GAR) and 10-formyl-5,8-dideazafolate (10-CHO-DDF) in a suitable buffer (e.g., 0.1 M HEPES, pH 7.5) in a UV-transparent 96-well plate.
-
Add varying concentrations of the inhibitor (this compound or Pemetrexed).
-
Initiate the reaction by adding purified human GARFTase enzyme.
-
Immediately monitor the increase in absorbance at 295 nm over time, which corresponds to the formation of 5,8-dideazatetrahydrofolate.
-
Calculate the initial reaction rates and determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
In a 96-well plate, add the reaction buffer, NADPH, and varying concentrations of the inhibitor (Pemetrexed).
-
Initiate the reaction by adding purified DHFR enzyme and dihydrofolate.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode.
-
Calculate the rate of reaction and determine the percent inhibition for each inhibitor concentration to calculate the IC50 or Ki value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Treat cells with the desired concentration of this compound or Pemetrexed for a specific time.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Fix the cells by dropwise addition into ice-cold 70% ethanol while vortexing and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and Pemetrexed are both effective antifolate drugs that disrupt nucleotide synthesis, but they do so through distinct mechanisms. Lometrexol is a specific inhibitor of GARFT in the purine synthesis pathway, while Pemetrexed is a multi-targeted inhibitor affecting both purine and pyrimidine synthesis. This difference in mechanism likely contributes to their varying cytotoxicity profiles and clinical applications. Pemetrexed has established itself as a key therapeutic agent for non-small cell lung cancer and mesothelioma, with its toxicity managed by vitamin supplementation. The clinical development of Lometrexol was initially challenged by its toxicity, which was later found to be manageable with folic acid. This comparative guide provides a foundation for researchers to understand the key differences between these two agents and to design further studies to explore their full therapeutic potential, either as single agents or in combination therapies.
References
- 1. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An inhibitor of glycinamide ribonucleotide formyltransferase is selectively cytotoxic to cells that lack a functional G1 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
Lometrexol Hydrate: A Comparative Analysis of an Antipurine Antifolate
Lometrexol, a potent antifolate antimetabolite, was a subject of clinical investigation for its antineoplastic properties. Unlike methotrexate, which primarily targets dihydrofolate reductase (DHFR), Lometrexol is a specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[1][2][3][4] This enzyme is crucial for the de novo purine synthesis pathway, and its inhibition leads to the depletion of adenosine and guanosine nucleotide pools, thereby arresting DNA synthesis and cell proliferation.[1] The agent was noted for its activity against tumors refractory to methotrexate.
The initial clinical development of Lometrexol was hampered by severe and cumulative antiproliferative toxicities. However, subsequent preclinical and Phase I clinical studies demonstrated that these toxicities, primarily thrombocytopenia and mucositis, could be significantly mitigated with folic acid supplementation. This finding established a clinically acceptable administration schedule for GARFT inhibitors.
Direct head-to-head clinical trial data comparing Lometrexol with other chemotherapeutic agents is scarce due to its early discontinuation. However, by examining data from its Phase I trial and comparing it with contemporaneous studies of agents like 5-Fluorouracil (5-FU) and Methotrexate in similar patient populations, a comparative context can be established.
Mechanism of Action: De Novo Purine Synthesis Inhibition
Lometrexol functions by inhibiting GARFT, a key enzyme in the pathway that builds purines from basic molecules. By blocking this step, Lometrexol prevents the synthesis of essential DNA building blocks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Comparative Clinical Data
Direct head-to-head trials for Lometrexol are not available in the searched literature. The following tables summarize data from a Phase I study of Lometrexol with folic acid and a separate, contemporaneous randomized trial of 5-FU and Methotrexate in advanced colorectal cancer to provide a benchmark for efficacy and toxicity.
Table 1: Efficacy of Lometrexol and Comparator Agents in Advanced Colorectal Cancer
| Treatment Arm | Number of Patients | Response Rate (CR+PR) | Median Survival | Citation |
| Lometrexol (Phase I) | N/A | Efficacy not the primary endpoint | N/A | |
| 5-Fluorouracil (5-FU) | 62 | 18% | 13.6 months | |
| 5-FU + Methotrexate | N/A (data from a different trial) | 5% | Not Statistically Different from 5-FU alone | |
| Trimetrexate (Alternative Antifolate) | 71 | 6% | 10.3 months |
CR: Complete Response, PR: Partial Response. Lometrexol Phase I data focused on safety, not efficacy.
Table 2: Key Toxicities
| Agent | Major Toxicities | Notes | Citation |
| Lometrexol | Thrombocytopenia, Mucositis | Toxicity is markedly reduced with folic acid supplementation. | |
| 5-Fluorouracil (5-FU) | Leukopenia | The predominant toxicity observed in the cited study. | |
| 5-FU + Leucovorin | Diarrhea | Leucovorin alters the toxicity profile of 5-FU. | |
| Methotrexate | Hematologic | Side effects can be a limiting factor in dosing. |
Experimental Protocols
Lometrexol Phase I Clinical Trial with Folic Acid Supplementation
This study was designed to assess the toxicity and pharmacokinetics of Lometrexol when administered with folic acid to mitigate its adverse effects.
-
Patient Population : Patients with advanced solid tumors.
-
Treatment Regimen :
-
Folic Acid Supplementation : Patients received low-dose oral folic acid for 7 days prior to and 7 days following the Lometrexol infusion.
-
Lometrexol Administration : Lometrexol was administered as a single bolus dose. Dose-escalation was performed to determine the maximum tolerated dose (MTD).
-
-
Primary Objective : To determine the toxicity profile and MTD of Lometrexol with folic acid support.
-
Pharmacokinetic Analysis : Plasma levels of Lometrexol were measured to determine if folic acid altered its clearance. The results showed that supplementation did not significantly change Lometrexol's plasma pharmacokinetics.
Randomized Trial of 5-Fluorouracil vs. 5-FU and Methotrexate
This study compared the efficacy and toxicity of three different regimens in previously untreated patients with advanced colorectal adenocarcinoma.
-
Patient Population : 74 previously untreated patients with metastatic colorectal adenocarcinoma.
-
Treatment Arms :
-
5-FU alone : 450 mg/m² IV bolus daily for five days, followed by a modified maintenance schedule.
-
5-FU + Methotrexate : Methotrexate 50 mg/m² IV infusion over four hours, followed by 5-FU 600 mg/m² IV bolus. This was administered weekly for 4 weeks, then every 2 weeks.
-
5-FU + Leucovorin : Leucovorin 500 mg/m² in a two-hour IV infusion with 5-FU 600 mg/m² as an IV bolus one hour after the Leucovorin began, administered weekly for 6 weeks.
-
-
Primary Objective : To compare the response rates and survival time among the three treatment regimens.
-
Key Findings : The 5-FU and Leucovorin arm showed a significantly higher response rate (48%) compared to 5-FU alone (11%) and 5-FU with Methotrexate (5%). There was no statistically significant difference in overall survival time between the regimens.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Lometrexol Hydrate and its Analogs: A Comparative Pharmacokinetic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of Lometrexol hydrate and its key analogs, including LY309887, Pemetrexed, and Methotrexate. The information herein is supported by experimental data to offer an objective evaluation of these antifolate agents.
Introduction
Lometrexol (5,10-dideazatetrahydrofolate, DDATHF) is a folate analog antimetabolite with antineoplastic activity.[1] It functions as a specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine synthesis pathway.[2][3][4] This inhibition leads to the depletion of adenosine triphosphate (ATP) and guanosine triphosphate (GTP) nucleotide pools, ultimately arresting DNA synthesis and cell proliferation.[2] Lometrexol has demonstrated activity against tumors resistant to other folate antagonists like Methotrexate.
Understanding the comparative pharmacokinetics of Lometrexol and its analogs is paramount for optimizing drug development strategies, predicting efficacy, and managing toxicity. This guide summarizes key pharmacokinetic parameters, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and its analogs. It is important to note that these values are compiled from various studies and may differ based on the specific experimental conditions, including species, dose, and analytical methods.
| Parameter | This compound | LY309887 | Pemetrexed | Methotrexate |
| Terminal Half-life (t½) | ~19.5 hours (γ-phase) | >200 hours (low circulating levels) | ~3.5 hours | 7.52 hours |
| Clearance (CL) | 1.6 ± 0.6 L/h/m² | Not explicitly stated | 91.8 mL/min | 4.46 L/h |
| Volume of Distribution (Vd) | 4.7 - 15.8 L/m² | Not explicitly stated | Not explicitly stated | 15.9 L |
| Protein Binding | ~78% | Not explicitly stated | ~81% | ~50% |
| Primary Route of Excretion | Renal (85 ± 16% in 24h) | Renal (~50%) | Renal (70-90% in 24h) | Renal |
Mechanism of Action: Inhibition of De Novo Purine Synthesis
Lometrexol and its analogs exert their cytotoxic effects by disrupting the de novo purine biosynthesis pathway. Lometrexol specifically inhibits the enzyme glycinamide ribonucleotide formyltransferase (GARFT). This enzyme catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), an early step in the synthesis of purine nucleotides. By blocking this step, Lometrexol prevents the synthesis of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The resulting depletion of purine nucleotides inhibits DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple and sensitive method for the quantitative analysis of lometrexol in plasma using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. admescope.com [admescope.com]
Safety Operating Guide
Navigating the Safe Disposal of Lometrexol Hydrate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Lometrexol hydrate, a potent antifolate, requires stringent disposal protocols due to its inherent toxicity and potential to damage fertility or the unborn child.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this compound within a designated area, such as a chemical fume hood, to minimize inhalation exposure. Personal Protective Equipment (PPE), including but not limited to chemical-resistant gloves, a lab coat, and eye protection, must be worn at all times.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local regulations.[2][3] It is classified as a hazardous drug (HD) and, as such, all waste containing this compound must be treated as hazardous waste.
-
Segregation and Collection of Waste:
-
Solid Waste: Collect all solid this compound waste, including unused or expired material, in its original container or a clearly labeled, sealed, and compatible waste container. Do not mix with other chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, gowns, and bench paper, are considered trace-contaminated and must be disposed of as hazardous waste. These items should be collected in a dedicated, labeled hazardous waste container.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not discharge any solutions containing this compound into the sewer system.
-
-
Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
-
Disposal of Empty Containers:
-
Empty containers that once held this compound must be handled as if they still contain the product.
-
Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container may be punctured to prevent reuse and disposed of in a sanitary landfill or sent for recycling, depending on local regulations.
-
-
Final Disposal:
-
The ultimate disposal of this compound waste should be carried out by a licensed chemical waste disposal company.
-
The recommended methods for destruction are controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction plant.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound waste.
By adhering to these stringent disposal procedures, laboratory professionals can mitigate the risks associated with this compound, ensure a safe working environment, and maintain regulatory compliance.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Lometrexol Hydrate
For Immediate Implementation: Essential Safety and Logistical Information for the Handling and Disposal of Lometrexol Hydrate
This document provides crucial guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Given its potent cytotoxic nature, stringent adherence to these protocols is paramount to ensure personnel safety and prevent environmental contamination. This compound is a powerful antifolate agent that inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in de novo purine synthesis.[1][2][3][4][5] Its high potency, demonstrated by activity in the nanomolar range against cancer cell lines, necessitates a comprehensive safety strategy.
Hazard Classification and Exposure Potential
While a specific Occupational Exposure Limit (OEL) for this compound has not been established by regulatory bodies, its cytotoxic properties warrant handling it as a highly potent compound. In the absence of a defined OEL, a control banding approach is recommended. Control banding is a technique that groups workplace risks into control categories or "bands" based on hazard information and potential for exposure. Given that this compound is a potent cytotoxic compound, it should be handled under the most stringent control band, requiring dedicated engineering controls and rigorous work practices.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978). | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is required when handling the powder form, during procedures that may generate aerosols, or in the event of a spill. | Prevents inhalation of airborne particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contamination outside of the designated handling area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps from preparation to post-handling procedures.
Pre-Handling Procedures
-
Designated Area: All work with this compound must be conducted in a designated area with restricted access, such as a dedicated laboratory or a specific area within a lab clearly marked with "Cytotoxic Agent Handling Area" signage.
-
Engineering Controls: A certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) must be used for all manipulations of this compound, including weighing, reconstitution, and dilutions.
-
Pre-Donning Inspection: Before entering the designated area, inspect all PPE for any defects.
Handling Procedures
-
Weighing: Weighing of powdered this compound should be performed within a CVE or a balance enclosure that provides containment.
-
Reconstitution and Dilution: All procedures involving the handling of solutions of this compound must be performed within a BSC. Use Luer-Lok syringes and closed-system drug-transfer devices (CSTDs) where feasible to minimize the generation of aerosols.
-
Transport: When transporting this compound, whether in solid or solution form, it must be in a sealed, labeled, and shatterproof secondary container.
Post-Handling Procedures
-
Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated. A two-step process is recommended: cleaning with a detergent solution to remove any visible contamination, followed by disinfection with an appropriate agent. For spill cleanup, a deactivating agent such as a bleach solution may be used, followed by thorough rinsing.
-
Doffing PPE: Remove PPE in a designated doffing area, being careful to avoid self-contamination. The outer pair of gloves should be removed first, followed by the gown and other protective equipment. The inner pair of gloves should be the last item removed.
-
Hand Hygiene: Immediately after removing all PPE, wash hands thoroughly with soap and water.
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Collection
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other solid materials must be placed in a leak-proof, sealable bag or container clearly labeled as "Cytotoxic Waste." This bag should then be placed in a secondary, rigid, and labeled cytotoxic waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquids should be collected in a designated, leak-proof, and clearly labeled "Cytotoxic Liquid Waste" container. Do not dispose of liquid cytotoxic waste down the drain.
Final Disposal
All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service. The primary method for the final disposal of cytotoxic waste is high-temperature incineration.
Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure or a spill.
Accidental Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a large volume of water or an isotonic eyewash solution for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to an area with fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Spill Management
A cytotoxic spill kit must be readily available in all areas where this compound is handled.
-
Small Spills (less than 5 mL or 5 g):
-
Alert others in the area and restrict access.
-
Don full PPE, including a respirator.
-
If a powder, gently cover with damp absorbent material to avoid aerosolization. If a liquid, cover with absorbent pads.
-
Working from the outside in, clean the spill area with the absorbent material.
-
Place all contaminated materials in a cytotoxic waste bag.
-
Decontaminate the spill area using a detergent solution followed by a deactivating agent (e.g., bleach solution), and then rinse with water.
-
-
Large Spills (greater than 5 mL or 5 g):
-
Evacuate the area immediately and secure it to prevent entry.
-
Alert the institutional safety officer or emergency response team.
-
Cleanup should only be performed by trained personnel.
-
By implementing these comprehensive safety and logistical procedures, research institutions can create a safer environment for their personnel working with the potent cytotoxic agent, this compound. Regular training and consistent adherence to these protocols are essential for minimizing the risks associated with this valuable research compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Lometrexol (hydrate) - MedChem Express [bioscience.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
